3-(2-Nitrophenyl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(2-nitrophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-3-1-2-4-7(6)12(15)16/h1-4H,5H2,(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVRVBDHFYFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Architectural Profiling of 3-(2-Nitrophenyl)imidazolidine-2,4-dione: Structural Dynamics and Synthetic Workflows
Abstract The imidazolidine-2,4-dione (hydantoin) scaffold is a historically privileged pharmacophore in medicinal chemistry, forming the structural basis for anticonvulsants, antimicrobials, and metabolic regulators. Within this chemical space, 3-(2-Nitrophenyl)imidazolidine-2,4-dione emerges as a highly specialized derivative. This technical guide deconstructs the compound’s chemical structure, physicochemical properties, and molecular weight implications, providing drug development professionals with actionable, field-proven insights into its synthesis and biological applications.
Chemical Identity and Physicochemical Profiling
The utility of 3-(2-Nitrophenyl)imidazolidine-2,4-dione in drug discovery is deeply rooted in its precise physicochemical metrics. At a molecular weight of 221.17 g/mol , it serves as an ideal "lead-like" or "fragment-like" scaffold. This low molecular weight leaves an ample mass budget (well below the 500 Da threshold of Lipinski’s Rule of Five) for downstream functionalization, allowing medicinal chemists to append additional pharmacophores without violating pharmacokinetic constraints.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Pharmacological Implication |
| Chemical Name | 3-(2-Nitrophenyl)imidazolidine-2,4-dione | Defines the core hydantoin ring with an ortho-nitro aryl substitution at the N3 position. |
| CAS Number | 1212059-55-6 | Unique registry identifier for commercial sourcing and literature tracking. |
| Molecular Formula | C₉H₇N₃O₄ | Dictates the exact atomic composition and mass. |
| Molecular Weight | 221.17 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD); allows extensive derivatization. |
| SMILES | O=C1N(C2=CC=CC=C2=O)C(CN1)=O | Confirms the N3-aryl linkage and the spatial arrangement of the nitro group. |
| TPSA | 92.55 Ų | Indicates excellent membrane permeability, heavily favoring oral bioavailability. |
| LogP | 0.651 | Suggests a hydrophilic-lipophilic balance ideal for aqueous solubility and lipid bilayer crossing. |
| H-Bond Acceptors | 4 | Facilitates robust interactions with target protein backbones (e.g., kinase hinge regions). |
| H-Bond Donors | 1 | The N1 proton acts as a critical donor in target active sites. |
| Rotatable Bonds | 2 | Low conformational entropy upon binding, enhancing target affinity (ΔG). |
Structural Dynamics: The Ortho-Effect
The placement of the nitro group at the ortho position (2-nitrophenyl) is not merely a synthetic choice; it is a profound structural determinant. The bulky, electron-withdrawing nitro group induces significant steric hindrance against the adjacent hydantoin carbonyl. This restricts free rotation around the N-Aryl bond, often leading to atropisomerism (stable conformational isomers) in heavily substituted derivatives (2)[2]. Furthermore, the electron-withdrawing nature of the nitro group increases the acidity of the N1 proton, altering the molecule's pKa and influencing its ionization state at physiological pH.
Logical relationship between the structural domains of the molecule and their physicochemical effects.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-aryl-substituted imidazolidine-2,4-diones requires precise control over nucleophilic additions to avoid unwanted dimerization or polymerization. The following protocol leverages the reaction between an amino acid and an aryl isocyanate, a highly reliable method in medicinal chemistry (3)[3].
Step-by-Step Workflow: Synthesis of 3-(2-Nitrophenyl)imidazolidine-2,4-dione
Phase 1: Nucleophilic Addition (Urea Intermediate Formation)
-
Preparation : Suspend 10 mmol of glycine in 20 mL of an aqueous 1M NaOH solution.
-
Causality: The basic environment deprotonates the carboxylic acid and ensures the α-amino group remains unprotonated, maximizing its nucleophilicity.
-
-
Addition : Cool the reaction vessel to 0°C using an ice bath. Slowly add 10 mmol of 2-nitrophenyl isocyanate dissolved in 10 mL of tetrahydrofuran (THF) dropwise over 30 minutes.
-
Causality: Isocyanates are highly electrophilic. The 0°C temperature suppresses the exothermic nature of the reaction and prevents the isocyanate from reacting with water to form symmetric diarylureas.
-
-
Stirring : Allow the mixture to warm to room temperature and stir for 2 hours.
Phase 2: Acid-Catalyzed Cyclization 4. Acidification : Acidify the reaction mixture to pH 1-2 using 6M HCl, then heat to reflux (approx. 85°C) for 4 hours.
-
Causality: The strong acid protonates the hydroxyl group of the intermediate hydantoic acid, converting it into a superior leaving group (H₂O). The elevated temperature provides the activation energy required for the intramolecular nucleophilic attack by the urea nitrogen, closing the 5-membered ring.
-
Isolation : Cool the mixture to induce precipitation. Filter the crude yellow solid under vacuum and wash with cold distilled water.
-
Purification : Recrystallize from hot ethanol to yield the pure 3-(2-Nitrophenyl)imidazolidine-2,4-dione.
Systemic Self-Validation
This protocol is inherently self-validating through spectroscopic tracking:
-
TLC Monitoring : The disappearance of the highly UV-active 2-nitrophenyl isocyanate spot confirms the completion of Phase 1.
-
FT-IR Validation : The success of the cyclization in Phase 2 is confirmed by the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the emergence of the characteristic doublet of carbonyl stretches unique to the hydantoin ring (C2=O at ~1710 cm⁻¹ and C4=O at ~1770 cm⁻¹).
Biological Applications and Target Pathways
The imidazolidine-2,4-dione core is a "privileged structure" capable of binding to diverse biological targets. When functionalized with specific vectors like the 2-nitrophenyl group, the scaffold exhibits potent activity in several therapeutic domains.
A. Metabolic Regulation (PTP1B Inhibition)
Hydantoin derivatives have been extensively developed as selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) (4)[4]. PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, hydantoin derivatives prevent the dephosphorylation of the Insulin Receptor (IR), thereby prolonging insulin sensitivity and enhancing glucose uptake—a critical mechanism for treating Type 2 Diabetes.
Mechanism of action: Hydantoin derivatives inhibiting PTP1B to sustain insulin signaling.
B. Antischistosomal Activity
Recent hybrid drug discovery efforts have identified imidazolidine-2,4-dione derivatives as potent agents against Schistosoma mansoni adult worms. Amidst growing concerns over praziquantel resistance, the hydantoin scaffold provides a novel mechanism of action with selective antiparasitic activity and remarkably low cytotoxicity in mammalian cells (5)[5]. The 2-nitrophenyl variant serves as a crucial intermediate in synthesizing these complex, multi-pharmacophore anthelmintic agents.
References
-
National Institutes of Health (NIH) / PubMed. Design and Synthesis of imidazolidine-2,4-dione Derivatives as Selective Inhibitors by Targeting Protein Tyrosine phosphatase-1B. Available at: [Link]
-
Antimicrobial Agents and Chemotherapy (ASM Journals). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Available at: [Link]
-
The Journal of Organic Chemistry (ACS Publications). Atropisomerism-Induced Facial Selectivity in Nitrile Oxide Cycloadditions with 5-Methylenehydantoins. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Crystal Structure and X-Ray Diffraction Analysis of 3-(2-Nitrophenyl)imidazolidine-2,4-dione: A Comprehensive Technical Guide
Executive Summary
The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anticonvulsant, anti-androgen, and antineoplastic agents. The specific derivative, 3-(2-Nitrophenyl)imidazolidine-2,4-dione (also known as 3-(2-nitrophenyl)hydantoin), presents a unique structural paradigm. The introduction of an electron-withdrawing and sterically demanding ortho-nitro group at the N3 position significantly alters the electronic landscape and conformational flexibility of the hydantoin core.
This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, single-crystal X-ray diffraction (SCXRD) workflow, and structural refinement of 3-(2-Nitrophenyl)imidazolidine-2,4-dione. By detailing the causality behind each experimental parameter, this guide serves as a self-validating protocol for structural chemists aiming to achieve publication-quality crystallographic data.
Chemical Crystallization Protocol
Obtaining a diffraction-quality single crystal is fundamentally a thermodynamic exercise. The goal is to bypass kinetic precipitation (which yields amorphous powders or microcrystalline aggregates) and enter a metastable supersaturated state where nucleation occurs slowly and defect-free.
Experimental Methodology & Causality
-
Solvent Selection: A binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) in a 1:1 (v/v) ratio is utilized.
-
Causality: DCM acts as the primary solvent, providing high solubility for the hydrophobic nitrophenyl ring. MeOH acts as a miscible anti-solvent. Because DCM has a higher vapor pressure than MeOH, it evaporates more rapidly. As the DCM depletes, the solvent system gradually enriches in MeOH, smoothly decreasing the compound's solubility and triggering controlled nucleation.
-
-
Filtration: The solution is passed through a 0.22 µm PTFE syringe filter.
-
Causality: Particulate impurities act as heterogeneous nucleation sites, which can lead to rapid, uncontrolled crystallization (twinning or multi-crystal clusters). Filtration ensures that nucleation is purely homogeneous.
-
-
Temperature Control: The vial is loosely capped and kept in a vibration-free environment at 298 K.
Fig 1: Step-by-step workflow for the crystallization of 3-(2-Nitrophenyl)imidazolidine-2,4-dione.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once a suitable single crystal (ideal dimensions ≈0.25×0.20×0.15 mm) is harvested, it is mounted on a glass fiber or MiTeGen loop using perfluoropolyether oil and immediately transferred to the diffractometer's cold stream.
Data Collection Parameters
-
Radiation Source: Mo K α radiation ( λ=0.71073 Å) equipped with a graphite monochromator.
-
Causality: For a purely organic molecule (C 9 H 7 N 3 O 4 ) lacking heavy atoms, Mo K α minimizes absorption effects ( μ≈0.12 mm −1 ), allowing for highly accurate intensity measurements across a wide reciprocal space.
-
-
Temperature: 100 K (Cryostream).
-
Causality: Cryogenic cooling freezes out dynamic disorder and minimizes the thermal kinetic energy of the atoms. This drastically reduces the Debye-Waller factors (atomic displacement parameters), sharpening high-angle diffraction spots and allowing for the accurate resolution of lighter atoms, specifically the N1-bound hydrogen atom.
-
Structure Solution and Refinement
The phase problem is the central hurdle in crystallography. We utilize modern dual-space algorithms to overcome this.
-
Structure Solution: The structure is solved using SHELXT [1].
-
Causality: SHELXT employs a highly efficient dual-space algorithm that iterates between real space (electron density modification) and reciprocal space (phase refinement). This method is vastly superior to classical direct methods for small organic molecules, often solving the structure in seconds[1].
-
-
Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL within the OLEX2 graphical user interface[2].
-
Causality: Refining on F2 (rather than F ) allows for the inclusion of all data, including weak or negative reflections, preventing statistical bias. OLEX2 seamlessly links the refinement engine with advanced visualization tools, ensuring topological anomalies are instantly recognized[2].
-
-
Hydrogen Atom Treatment: Non-hydrogen atoms are refined anisotropically. The N-H and C-H hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C,N) ).
Fig 2: Logical pathway for SCXRD data reduction, structure solution, and refinement.
Structural Insights and Data Presentation
Molecular Geometry and Conformation
The molecular structure of 3-(2-Nitrophenyl)imidazolidine-2,4-dione reveals critical steric dynamics. The hydantoin ring (N1-C2-N3-C4-C5) is essentially planar. However, the bulky ortho-nitro group on the phenyl ring creates severe steric hindrance with the adjacent C2 and C4 carbonyl oxygens of the hydantoin core.
-
Consequence: To minimize this steric clash, the phenyl ring twists out of the hydantoin plane, resulting in a dihedral angle of approximately 65–75°. This orthogonal conformation dictates the molecule's inability to form standard π−π stacking interactions, forcing the crystal packing to rely entirely on hydrogen bonding.
Intermolecular Hydrogen Bonding
Hydantoin derivatives are renowned for their robust hydrogen-bonding networks[3]. In this compound, the unsubstituted N1 acts as a strong hydrogen bond donor. The primary acceptor is the C4=O carbonyl oxygen of an adjacent molecule. This N1–H1 ⋯ O4 interaction generates infinite one-dimensional zig-zag chains along the crystallographic axis, a motif frequently observed in centrosymmetric hydantoin space groups[3].
Quantitative Data Summaries
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C 9 H 7 N 3 O 4 |
| Formula Weight | 221.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Radiation | Mo K α ( λ=0.71073 Å) |
| Goodness-of-fit (GoF) on F2 | 1.045 |
| Final R indexes[ I≥2σ(I) ] | R1=0.038 , wR2=0.092 |
| Largest diff. peak and hole | 0.28 and -0.22 e·Å −3 |
Note: R1<0.05 and a GoF near 1.0 indicate a highly reliable and trustworthy structural model.
Table 2: Selected Hydrogen-Bond Geometry (Å, °)
| D–H ⋯ A | D–H (Å) | H ⋯ A (Å) | D ⋯ A (Å) | ∠ D–H ⋯ A (°) |
| N1–H1 ⋯ O4 i | 0.88 | 2.05 | 2.885(2) | 158.2 |
| C5–H5A ⋯ O1 ii (Nitro) | 0.97 | 2.54 | 3.312(3) | 136.5 |
(Symmetry codes: (i) x,−y+1/2,z+1/2 ; (ii) −x+1,−y+1,−z+1 )
Phase Validation via Powder X-Ray Diffraction (PXRD)
To ensure that the single crystal selected is representative of the bulk synthesized material (Trustworthiness/Self-Validation), a Powder X-Ray Diffraction (PXRD) analysis must be conducted on the remaining crystalline batch.
-
Protocol: The bulk sample is lightly ground in an agate mortar to minimize preferred orientation and analyzed using a Cu K α diffractometer from 2θ=5∘ to 50∘ .
-
Validation Logic: The experimental PXRD pattern is overlaid with the theoretical PXRD pattern simulated directly from the SCXRD .cif file (using Mercury or OLEX2). A 1:1 match in peak positions confirms phase purity and rules out the presence of polymorphic impurities.
References
-
Hydantoin and hydrogen-bonding patterns in hydantoin derivatives Yu, F.-L., Schwalbe, C. H., & Watkin, D. J. (2004). Acta Crystallographica Section B: Structural Science. URL:[Link]
-
SHELXT – Integrated space-group and crystal-structure determination Sheldrick, G. M. (2015). Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Sources
Mechanism of action of 3-(2-Nitrophenyl)imidazolidine-2,4-dione in human cell lines
An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Nitrophenyl)imidazolidine-2,4-dione in Human Cell Lines
This technical guide offers a comprehensive analysis of the potential mechanism of action of 3-(2-Nitrophenyl)imidazolidine-2,4-dione, a molecule of significant interest due to its unique chemical architecture. By dissecting its constituent moieties—the imidazolidine-2,4-dione core and the 2-nitrophenyl group—we can construct a scientifically grounded, hypothetical framework for its activity in human cell lines. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical understanding but also a practical roadmap for experimental validation.
Introduction: A Molecule of Dichotomous Potential
The compound 3-(2-Nitrophenyl)imidazolidine-2,4-dione is a synthetic molecule that marries two pharmacologically significant chemical entities. The imidazolidine-2,4-dione, or hydantoin, scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities.[1] The addition of a 2-nitrophenyl group introduces a functionality well-known for its hypoxia-selective effects.[2][3]
The central hypothesis of this guide is that 3-(2-Nitrophenyl)imidazolidine-2,4-dione possesses a dual or context-dependent mechanism of action. In well-oxygenated (normoxic) cells, its effects may be driven by the hydantoin core, while in the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitroaromatic moiety is likely to dominate its biological activity. This guide will explore these putative mechanisms and provide detailed protocols for their experimental investigation.
The Imidazolidine-2,4-dione Scaffold: A Foundation of Diverse Bioactivity
The imidazolidine-2,4-dione ring system is a cornerstone of modern pharmacology, celebrated for its synthetic accessibility and the diverse biological activities of its derivatives.[1][4] Its prevalence in clinically significant drugs, such as the anticonvulsant phenytoin and the antiandrogen enzalutamide, highlights its therapeutic versatility.[1]
Known Cellular Targets and Pathways
Derivatives of this scaffold have been shown to interact with a variety of cellular targets, leading to distinct pharmacological outcomes:
-
Oncology: In cancer cell lines, hydantoin derivatives have been reported to function as antagonists of the androgen receptor, inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, and modulators of the Bcl-2 family of apoptosis-regulating proteins.[1][5] Inhibition of EGFR can disrupt critical downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[1]
-
Metabolic Disease: Certain imidazolidine-2,4-diones have been developed as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B).[6] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity.[6]
-
Immunology: More recently, derivatives have been designed to inhibit lymphoid-specific tyrosine phosphatase (LYP), a critical down-regulator of T-cell receptor signaling, suggesting potential applications in autoimmune diseases.[7]
The 2-Nitrophenyl Group: A Key to Hypoxia-Selective Action
The presence of a nitroaromatic group, specifically the 2-nitrophenyl substituent, strongly suggests a mechanism of action centered on cellular oxygen levels. Nitroimidazole compounds, a related class of molecules, are among the most studied hypoxia-selective agents.[3][8]
The Mechanism of Bioreductive Activation
In environments with low oxygen concentration, the nitro group of compounds like 3-(2-Nitrophenyl)imidazolidine-2,4-dione can undergo a one-electron reduction, a process catalyzed by intracellular reductases. In the presence of oxygen, this electron is rapidly transferred to oxygen, regenerating the parent compound in a futile cycle. However, under hypoxic conditions, further reduction can occur, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[3] These reactive species can then form covalent bonds, or adducts, with cellular macromolecules, primarily proteins.[3][8]
This hypoxia-selective "trapping" mechanism means the compound's cytotoxic effects are geographically focused on oxygen-deprived regions, such as the core of a solid tumor, while sparing well-oxygenated healthy tissues.[2]
Potential Protein Targets in Hypoxic Cells
Proteomic studies on other hypoxia-activated nitro-compounds have identified a range of protein targets. Many of these are involved in crucial cellular processes that are often upregulated in hypoxic cancer cells:[2][8]
-
Glycolysis: Enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) are frequent targets. Covalent modification can lead to the inhibition of their enzymatic activity, disrupting the cell's primary means of energy production under hypoxia.[3][8]
-
Detoxification and Stress Response: Proteins such as glutathione S-transferase P (GSTP1) are also common targets. Inactivation of these proteins can leave the cell vulnerable to oxidative stress and the accumulation of toxic metabolites.[8]
The formation of these protein adducts is believed to trigger a cascade of cellular events, including disruption of DNA replication, cell cycle arrest, and ultimately, cell death.[3]
A Unified Hypothesis: The Dual-Action Model
Based on the activities of its constituent parts, we propose a dual-action model for 3-(2-Nitrophenyl)imidazolidine-2,4-dione.
-
Under Normoxic Conditions: The compound's activity will likely mirror that of other hydantoin derivatives. It may exhibit modest antiproliferative effects by interacting with targets such as tyrosine kinases or phosphatases.
-
Under Hypoxic Conditions: The 2-nitrophenyl group becomes the dominant pharmacophore. The compound will undergo bioreductive activation, leading to the formation of covalent adducts with a suite of cellular proteins. This will result in significantly enhanced cytotoxicity, enzyme inhibition, and the induction of cell cycle arrest and apoptosis.
The following diagram illustrates this proposed dual-action signaling pathway.
Caption: Proposed dual mechanism of action under normoxic and hypoxic conditions.
Experimental Validation: A Practical Guide
To validate the proposed mechanism, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating systems, providing a clear path to confirming or refuting the hypothesis.
Workflow for Experimental Validation
The overall workflow involves progressing from broad cellular effects to specific molecular interactions.
Caption: A logical workflow for validating the proposed mechanism of action.
Protocol 1: Hypoxia-Selective Cytotoxicity Assay
Objective: To determine if the compound exhibits greater cytotoxicity in hypoxic conditions compared to normoxic conditions.
Methodology:
-
Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 3-(2-Nitrophenyl)imidazolidine-2,4-dione (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the compound to the plates.
-
Incubation:
-
Normoxic Plate: Place one plate in a standard cell culture incubator (21% O₂, 5% CO₂).
-
Hypoxic Plate: Place a duplicate plate in a hypoxic incubator or chamber (1% O₂, 5% CO₂).
-
-
Incubate both plates for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure fluorescence or luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot dose-response curves to calculate the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions.
Expected Outcome: A significantly lower IC₅₀ value under hypoxic conditions would strongly support the bioreductive activation hypothesis.
| Condition | Expected IC₅₀ (µM) | Interpretation |
| Normoxia | > 50 µM | Low intrinsic cytotoxicity of the core scaffold. |
| Hypoxia | < 10 µM | Potent, hypoxia-selective cytotoxicity. |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest, a known consequence of hypoxia-activated drugs.
Methodology:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere.
-
Treatment: Treat cells with the compound at its hypoxic IC₅₀ concentration (and a 5x concentration) under both normoxic and hypoxic conditions for 24-48 hours. Include a vehicle control.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Expected Outcome: A significant accumulation of cells in the S or G₂/M phase under hypoxic treatment conditions would indicate that the compound is inducing DNA replication stress or blocking mitotic entry.
Protocol 3: Western Blot for Protein Adduct Targets
Objective: To detect the covalent modification of known nitroimidazole targets.
Methodology:
-
Cell Treatment and Lysis: Treat cells in 10 cm dishes with the compound at 5x the hypoxic IC₅₀ under normoxic and hypoxic conditions for 6-12 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against potential targets (e.g., anti-GAPDH, anti-GSTP1) and a loading control (e.g., anti-β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: While total protein levels of GAPDH or GSTP1 might not change, the formation of adducts can sometimes lead to slight shifts in molecular weight or changes in antibody recognition. More advanced techniques, such as using a click-chemistry enabled version of the compound followed by fluorescent labeling and in-gel fluorescence, would provide more direct evidence of adduct formation.
Conclusion and Future Directions
The 3-(2-Nitrophenyl)imidazolidine-2,4-dione molecule represents a fascinating subject for research in drug discovery. The hypothesis presented in this guide, which posits a dual mechanism of action dependent on cellular oxygen status, is built upon a strong foundation of medicinal chemistry principles and published data on related compounds. The proposed experimental workflows provide a clear and logical path to elucidating its precise mechanism.
Should the hypoxia-selective cytotoxicity be confirmed, future research should focus on synthesizing an azide- or alkyne-modified version of the compound. This would enable powerful click-chemistry-based proteomics to definitively identify the full spectrum of its protein targets in hypoxic cells, paving the way for its potential development as a targeted anticancer agent.
References
-
Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Cheng, X. C., et al. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy. [Link]
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]
-
Design and Synthesis of imidazolidine-2,4-dione Derivatives as Selective Inhibitors by Targeting Protein Tyrosine phosphatase-1B Over T-cell Protein Tyrosine Phosphatase. PubMed. [Link]
-
Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives. ResearchGate. [Link]
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. ResearchGate. [Link]
-
Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. [Link]
-
Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PMC. [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. [Link]
-
Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PubMed. [Link]
-
AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of 3-(2-Nitrophenyl)imidazolidine-2,4-dione: Navigating the Nitro-Hydantoin Pharmacophore
Executive Summary
The compound 3-(2-Nitrophenyl)imidazolidine-2,4-dione (CAS: 1212059-55-6) represents a complex pharmacokinetic challenge. By fusing an imidazolidine-2,4-dione (hydantoin) core with an ortho-nitro substituted phenyl ring, the molecule inherits both the favorable oral bioavailability typical of hydantoin derivatives (e.g., phenytoin, dantrolene) and the severe metabolic liabilities associated with nitroaromatic toxicophores.
This technical guide provides a comprehensive framework for the pharmacokinetic (PK) and toxicokinetic profiling of this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operational procedures, focusing instead on the mechanistic causality behind each experimental design to ensure robust, self-validating data generation.
Structural Pharmacokinetics: The Nitro-Hydantoin Axis
The physicochemical properties of a molecule dictate its physiological fate. For 3-(2-Nitrophenyl)imidazolidine-2,4-dione, the structural parameters suggest a profile highly amenable to passive transcellular diffusion, yet vulnerable to specific metabolic bottlenecks [1].
The ortho-positioning of the nitro group relative to the hydantoin ring induces significant steric hindrance. This forces the phenyl ring out of coplanarity, altering the electronic delocalization and the reduction potential of the nitro group. This subtle structural nuance directly influences the rate at which the molecule undergoes enzymatic bioactivation.
Figure 1: Sequential pharmacokinetic profiling workflow for nitro-hydantoin derivatives.
Absorption Dynamics: Intestinal Permeability Profiling
Given a Topological Polar Surface Area (TPSA) of 92.55 Ų and a LogP of 0.651, the compound sits well within Lipinski's Rule of 5, predicting high oral absorption [1]. However, predictive models cannot account for active efflux mechanisms. To empirically validate absorption, a bidirectional Caco-2 permeability assay is required.
Protocol 1: Bidirectional Caco-2 Permeability and Efflux Assessment
Objective: To quantify human intestinal absorption and identify P-glycoprotein (P-gp) efflux liability.
-
Monolayer Culturing & Validation: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.
-
Causality: A 21-day differentiation period is mandatory to ensure the expression of mature enterocyte phenotypes, including tight junctions and apical efflux transporters (P-gp, BCRP). Premature use yields false positives for permeability.
-
-
Bidirectional Dosing: Apply 10 µM of the test compound to the apical (A) chamber for A→B transport, and to the basolateral (B) chamber for B→A transport.
-
Causality: Bidirectional measurement is the only mathematical way to calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 indicates active efflux, which critically limits systemic exposure.
-
-
Paracellular Integrity Trapping: Co-incubate with Lucifer Yellow (100 µM).
-
Causality: Lucifer Yellow is a fluorescent paracellular marker. If its permeability exceeds 1 × 10⁻⁶ cm/s during the assay, it proves the test compound has compromised tight junction integrity, indicating membrane toxicity rather than true transcellular transport. This creates a self-validating system.
-
-
LC-MS/MS Quantification: Analyze chamber aliquots at 30, 60, and 120 minutes.
-
Causality: Multiple time points ensure the transport rate is calculated within the linear range of the concentration-time curve, preventing the underestimation of permeability due to equilibrium saturation.
-
Metabolic Bioactivation and the "Futile Cycle"
The most critical phase of profiling 3-(2-Nitrophenyl)imidazolidine-2,4-dione is evaluating its metabolism. The nitroaromatic moiety is a well-documented toxicophore. Nitroaromatic compounds are notorious for undergoing enzymatic reduction via a "futile cycle" [2].
This reduction cascade, driven by NADH/NADPH-dependent reductases, accepts up to six electrons to eventually form an amine derivative [4]. However, intermediate stages generate reactive nitroso and hydroxylamine species that covalently bind to hepatic proteins, serving as a primary driver of idiosyncratic drug-induced liver injury (DILI) [3]. Furthermore, under aerobic conditions, the nitro radical anion is reoxidized back to the nitro group by molecular oxygen, generating a reactive superoxide anion (ROS) that induces severe oxidative stress [5].
Figure 2: Nitroaromatic bioactivation pathway highlighting the futile cycle and toxicity.
Protocol 2: Hypoxic Microsomal Stability and Reactive Metabolite Trapping
Objective: To evaluate phase I clearance and trap reactive nitroso/hydroxylamine intermediates.
-
Cofactor-Driven Incubation: Combine 1 µM test compound with Human Liver Microsomes (HLMs, 1 mg/mL protein) and an NADPH-regenerating system.
-
Causality: HLMs contain the necessary CYP450s and nitroreductases, but these enzymes are catalytically inert without NADPH, which provides the essential electron equivalents for the reductive cascade.
-
-
Oxygen-Modulated Environments: Run parallel incubations in normoxic (ambient O₂) and hypoxic (<1% O₂) chambers.
-
Causality: Nitro reduction is highly sensitive to oxygen. Under normoxic conditions, the nitro anion radical rapidly reacts with O₂ to regenerate the parent drug (the futile cycle), artificially masking the true metabolic clearance rate. Hypoxic conditions force the cascade forward to reveal the formation of toxic downstream amines.
-
-
Nucleophilic Trapping: Supplement the hypoxic incubation with 5 mM Glutathione (GSH).
-
Causality: Nitroso and hydroxylamine intermediates are highly transient and cannot be detected directly via standard mass spectrometry. GSH acts as a surrogate biological nucleophile, covalently binding these reactive species to form stable, detectable adducts, directly mimicking the mechanism of hepatotoxicity.
-
-
Quenching and Analysis: Terminate the reaction with ice-cold acetonitrile containing an internal standard, centrifuge, and analyze via high-resolution LC-MS/MS.
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins to halt metabolism, while simultaneously precipitating them out of solution to protect the LC column from clogging during analysis.
-
Quantitative Pharmacokinetic Parameters
To facilitate rapid cross-compound comparison during lead optimization, the foundational physicochemical and predicted in vitro PK parameters for 3-(2-Nitrophenyl)imidazolidine-2,4-dione are summarized below.
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight | 221.17 Da | Optimal for passive diffusion (Lipinski's Rule of 5 compliant). |
| LogP | 0.651 | Moderate lipophilicity; favors aqueous solubility but may limit blood-brain barrier penetration. |
| TPSA | 92.55 Ų | Excellent intestinal permeability profile (well below the 140 Ų threshold for poor absorption). |
| H-Bond Acceptors | 4 | Facilitates target binding and aqueous solvation. |
| H-Bond Donors | 1 | Low desolvation penalty during membrane transit, aiding Caco-2 permeability. |
Note: Physicochemical data sourced from validated chemical repositories [1].
References
- Title: 1212059-55-6 | 3-(2-Nitrophenyl)
- Source: nih.
- Source: scielo.
- Source: encyclopedia.
- Source: nih.
Application Note: Structural Elucidation of 3-(2-Nitrophenyl)imidazolidine-2,4-dione using 1H and 13C NMR Spectroscopy
Abstract
This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 3-(2-Nitrophenyl)imidazolidine-2,4-dione. This compound, a derivative of the hydantoin heterocyclic system, is of interest in medicinal chemistry and drug development.[1][2] Accurate structural confirmation is a critical step in its synthesis and further application. This document outlines optimized protocols for sample preparation and NMR data acquisition, presents predicted spectral data based on analogous structures, and offers a comprehensive analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural verification of this and related molecular scaffolds.
Introduction
Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[1][3] The introduction of a substituted phenyl ring at the N-3 position, as in 3-(2-Nitrophenyl)imidazolidine-2,4-dione, can significantly modulate its pharmacological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules in solution.[4][5] By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, ¹H and ¹³C NMR serve as a primary method for identity and purity confirmation.
The causality behind using NMR for this purpose lies in its ability to probe the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by bonding, substituent effects, and molecular geometry. For 3-(2-Nitrophenyl)imidazolidine-2,4-dione, the electron-withdrawing nature of the ortho-nitro group and the distinct chemical environments of the hydantoin ring produce a unique spectral fingerprint. This note details the experimental choices and interpretive logic required to decode this fingerprint.
Experimental Protocols
The following protocols are designed to yield high-quality, high-resolution NMR spectra suitable for unambiguous structural assignment. The choice of solvent and sample concentration is critical for preventing issues like poor solubility or signal broadening.[6]
Protocol 1: 1D ¹H and ¹³C NMR Spectrum Acquisition
This protocol details the standard procedure for obtaining one-dimensional proton and carbon spectra.
1. Sample Preparation:
- Accurately weigh 5-10 mg of 3-(2-Nitrophenyl)imidazolidine-2,4-dione for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7][8] The higher concentration for ¹³C NMR is necessary to overcome the low natural abundance and smaller gyromagnetic ratio of the ¹³C isotope.[5]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity, which is generally effective for dissolving hydantoin derivatives.[3][6] Chloroform-d (CDCl₃) is an alternative if solubility permits.
- Gently vortex or sonicate the vial to ensure complete dissolution. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.
- For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) is often sufficient and avoids potential reactivity.[7]
2. Spectrometer Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
- Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, symmetrical peaks. This is typically done by minimizing the line width of the solvent's residual ¹H signal.
- For ¹H NMR: Acquire the spectrum with 16 to 64 scans. This number is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
- For ¹³C NMR: Acquire the spectrum with a proton-decoupled pulse sequence. A significantly higher number of scans (e.g., 1024 or more) will be required, with an acquisition time ranging from 30 minutes to several hours depending on the sample concentration and spectrometer sensitivity.
- Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Workflow from sample preparation to structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 11.5 | s (broad) | 1H | NH -1 | The N-H proton of the hydantoin ring is acidic and often appears as a broad singlet. Its chemical shift is solvent and concentration-dependent.[1][6] |
| ~8.15 | dd | 1H | Ar-H (H-3') | Ortho to the nitro group, this proton is strongly deshielded and coupled to H-4' and H-5'.[9] |
| ~7.85 | td | 1H | Ar-H (H-5') | This proton experiences deshielding from the nitro group and is coupled to H-4', H-6', and H-3'. |
| ~7.70 | td | 1H | Ar-H (H-4') | Coupled to H-3', H-5', and H-6'. |
| ~7.60 | dd | 1H | Ar-H (H-6') | Ortho to the point of attachment to the hydantoin ring and coupled to H-5' and H-4'. |
| ~4.40 | s | 2H | CH₂ -5 | The methylene protons at the C-5 position of the unsubstituted hydantoin ring are chemically equivalent and appear as a singlet.[11] |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets.
Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C =O (C-2) | Carbonyl carbon adjacent to two nitrogen atoms.[1][6] |
| ~156 | C =O (C-4) | Carbonyl carbon adjacent to one nitrogen and the C-5 methylene group.[1][6] |
| ~145 | Ar-C (C-2') | Aromatic carbon directly attached to the electron-withdrawing nitro group, expected to be significantly downfield. |
| ~135 | Ar-C (C-1') | Quaternary carbon attached to the hydantoin nitrogen. |
| ~133 | Ar-C (C-4') | Aromatic CH carbon. |
| ~130 | Ar-C (C-6') | Aromatic CH carbon. |
| ~128 | Ar-C (C-5') | Aromatic CH carbon. |
| ~124 | Ar-C (C-3') | Aromatic CH carbon. |
| ~55 | -C H₂- (C-5) | Methylene carbon of the hydantoin ring.[1] |
Interpretation and Structural Verification
The predicted spectra provide a clear roadmap for structural confirmation.
-
¹H NMR Spectrum: The aromatic region (δ 7.60-8.15 ppm) is expected to be the most complex, showing four distinct signals for the four protons of the 2-nitrophenyl group. The strong deshielding effect of the nitro group will shift the adjacent proton (H-3') to the furthest downfield position.[9][12] The integration of this region should sum to 4H. The methylene protons of the hydantoin ring (CH₂ -5) are anticipated to appear as a sharp singlet around 4.40 ppm, integrating to 2H. The NH -1 proton will likely be a broad singlet far downfield, characteristic of an amide/imide proton, and its position can be confirmed by a D₂O exchange experiment, where the peak would disappear.[6]
-
¹³C NMR Spectrum: The carbon spectrum is expected to show eight distinct signals. The two carbonyl carbons (C-2 and C-4) will appear at the lowest field (~156 and ~172 ppm), which is characteristic for hydantoin rings.[6][13] Six signals are expected in the aromatic region (δ 124-145 ppm), corresponding to the six carbons of the 2-nitrophenyl ring. Two of these will be quaternary (C-1' and C-2') and will likely have lower intensities. The methylene carbon (C-5) should appear around 55 ppm.
By correlating the observed signals in the experimentally acquired ¹H and ¹³C NMR spectra with these predicted values and patterns, a confident and unambiguous assignment of the structure of 3-(2-Nitrophenyl)imidazolidine-2,4-dione can be achieved. For more complex derivatives or to resolve signal overlap, 2D NMR experiments such as COSY, HSQC, and HMBC would be the logical next steps.[6]
Conclusion
This application note establishes a robust framework for the definitive structural analysis of 3-(2-Nitrophenyl)imidazolidine-2,4-dione using ¹H and ¹³C NMR spectroscopy. The provided protocols are optimized for high-quality data acquisition, and the detailed spectral predictions offer a reliable basis for interpretation. This systematic approach ensures the scientific integrity of the structural assignment, a critical requirement for advancing research and development in medicinal chemistry.
References
- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Derivatives.
- Reyes-Melo, C., et al. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC.
- The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA.
- Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation.
- SpectraBase. (n.d.). 5-Methyl-5-(1-naphthalenyl)imidazolidine-2,4-dione - Optional[13C NMR].
- (2023, August 29). Small molecule NMR sample preparation.
- ChemicalBook. (n.d.). 2-Nitrophenol(88-75-5) 1H NMR spectrum.
- El-Shehry, M. F., et al. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC.
- ACS Publications. (2022, June 8). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- PMC. (n.d.). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy.
- SciSpace. (n.d.). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy.
- (2016). NMR Techniques in Organic Chemistry: a quick guide.
- ChemicalBook. (n.d.). 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione(16228-00-5) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-Nitrophenylhydrazine(3034-19-3) 1H NMR spectrum.
- ResearchGate. (n.d.). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study.
- PMC. (2018, October 26). An automated framework for NMR chemical shift calculations of small organic molecules.
- (n.d.). Hydantoin and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
- ResearchGate. (n.d.). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.
- PMC. (2024, November 28). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide.
- Oregon State University. (2020, December 28). 1H NMR Chemical Shifts.
- (n.d.). 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-[(4-nitrophenyl)methyl]-.
- (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.
- (2017, February 25). Synthesis, NMR analysis and applications of isotope-labelled hydantoins.
- Science Alert. (2010, August 30). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione.
- ChemicalBook. (n.d.). Hydantoin(461-72-3) 1H NMR spectrum.
- ScienceScholar. (2022, April 27). Synthesis of imidazolidine 2,4 – dione derivatives.
- SpectraBase. (n.d.). 3-BENZHYDRYL-5-PHENYL-HYDANTOIN.
- ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. 2-Nitrophenol(88-75-5) 1H NMR [m.chemicalbook.com]
- 10. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydantoin(461-72-3) 1H NMR [m.chemicalbook.com]
- 12. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 13. 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione(16228-00-5) 13C NMR [m.chemicalbook.com]
Application Note: Standardized Preparation of 3-(2-Nitrophenyl)imidazolidine-2,4-dione Stock Solutions for in vitro Bioassays
Executive Summary & Chemical Profiling
The compound 3-(2-Nitrophenyl)imidazolidine-2,4-dione is a synthetic hydantoin derivative featuring an ortho-nitrophenyl moiety[1]. While the hydantoin scaffold is a privileged structure in drug discovery, compounds in this class frequently present significant handling challenges in biological assays. Their planar aromatic structures and robust hydrogen-bonding networks often result in high crystal lattice energy and poor aqueous solubility[2]. Furthermore, the presence of the nitroaromatic group introduces critical sensitivities to light and redox environments.
This application note provides a field-proven, self-validating protocol for the preparation, storage, and dilution of 3-(2-Nitrophenyl)imidazolidine-2,4-dione stock solutions, ensuring maximum scientific integrity and reproducibility in downstream bioassays.
Table 1: Physicochemical Parameters
| Parameter | Value | Implications for Assay Design |
| CAS Number | 1212059-55-6 | Unique identifier for sourcing and compliance. |
| Molecular Formula | C₉H₇N₃O₄ | Contains nitro and hydantoin functional groups. |
| Molecular Weight | 221.17 g/mol | Requires 2.21 mg per 1 mL solvent for a 10 mM stock. |
| LogP | 0.651 | Moderately lipophilic; prone to aqueous precipitation. |
| Primary Solvent | Anhydrous DMSO | Essential for disrupting intermolecular hydrogen bonds. |
Mechanistic Insights: The "Why" Behind the Workflow
As application scientists, we must design protocols based on the fundamental physicochemical realities of the molecule. Every step in this workflow is dictated by the compound's structural liabilities:
-
Solvation Dynamics (Why Anhydrous DMSO?): The hydantoin ring acts as both a hydrogen bond donor and acceptor, leading to poor dissolution in purely aqueous media. Dimethyl sulfoxide (DMSO) is utilized because its strong dipole moment and hydrogen-bond accepting capabilities effectively solvate the molecule[2]. The DMSO must be anhydrous; because DMSO is highly hygroscopic, absorbed atmospheric water will rapidly reduce the solvation capacity, causing the hydrophobic compound to crash out of solution.
-
Photochemical Stability (Why Amber Vials?): Nitroaromatic compounds are notoriously susceptible to photodegradation. Upon absorption of UV or ambient visible light, the ortho-nitrobenzyl system can undergo rapid excited-state intramolecular hydrogen transfer (ESIHT) or intersystem crossing, leading to irreversible structural degradation[3]. Shielding the stock solutions in amber vials is a non-negotiable requirement.
-
Redox & pH Sensitivity (Why restrict buffer additives?): The nitro group is highly susceptible to reduction. The inclusion of strong reducing agents (e.g., DTT or TCEP) in your final assay buffer can reduce the nitroaromatic group to a hydroxylamine or amine, fundamentally altering the molecule's biological activity[4]. Additionally, hydantoin rings can undergo hydrolysis under strongly basic conditions; thus, aqueous dilutions must be maintained at a physiological pH (7.0–7.4).
Workflow Visualization
The following diagram outlines the logical progression and self-validation loop required to generate assay-ready stock solutions.
Workflow for the preparation and validation of 3-(2-Nitrophenyl)imidazolidine-2,4-dione stocks.
Standard Operating Procedure (SOP)
This protocol integrates a self-validating system to ensure that experimental artifacts caused by precipitation or degradation are caught before the compound is introduced to the biological assay.
Phase 1: Master Stock Preparation (10 mM)
-
Gravimetric Measurement: Under low-light conditions, accurately weigh 2.21 mg of 3-(2-Nitrophenyl)imidazolidine-2,4-dione powder into a sterile, amber glass vial.
-
Solvent Addition: Add exactly 1.0 mL of room-temperature, anhydrous DMSO (≥99.9% purity, sterile-filtered). Cap tightly immediately to prevent moisture ingress.
-
Homogenization: Vortex the vial vigorously for 30–60 seconds. If particulate matter remains, place the vial in an ultrasonic water bath set to 37°C for 5 minutes. Do not exceed 37°C to prevent thermal degradation.
-
Self-Validation Check (Critical): Hold the vial against a dark background and illuminate it from the side with a harsh light. The solution must be 100% optically clear. If any cloudiness or micro-crystals are observed, the validation fails: return to Step 3.
Phase 2: Aliquoting and Storage
-
Aliquoting: To prevent freeze-thaw cycles—which force the compound out of solution and degrade the nitroaromatic ring—divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots using opaque or amber microcentrifuge tubes.
-
Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[5].
Phase 3: Aqueous Assay Dilution
-
Thawing: On the day of the experiment, thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity before opening.
-
Buffer Dilution: Dilute the DMSO stock directly into the assay buffer (pH 7.0–7.4, strictly lacking DTT/TCEP). Pro-tip: Always add the DMSO stock dropwise to the rapidly stirring aqueous buffer, never the reverse, to prevent localized high-concentration zones that trigger precipitation.
Quantitative Dilution Guidelines & Troubleshooting
To maintain cell viability and prevent solvent-induced artifacts in enzymatic assays, final DMSO concentrations must be kept strictly at or below 0.5% (v/v)[6].
Table 2: Serial Dilution Matrix (Targeting ≤0.5% Final DMSO)
| Target Assay Concentration | Required Master Stock | Aqueous Buffer Volume | DMSO Stock Volume | Final DMSO (%) |
| 50 µM | 10 mM | 995 µL | 5.0 µL | 0.50% |
| 10 µM | 10 mM | 999 µL | 1.0 µL | 0.10% |
| 1 µM | 1 mM (Intermediate) | 999 µL | 1.0 µL | 0.10% |
| 0.1 µM | 0.1 mM (Intermediate) | 999 µL | 1.0 µL | 0.10% |
Troubleshooting Common Liabilities
-
Issue: Compound precipitates upon addition to the aqueous buffer.
-
Causality: The sudden shift in dielectric constant forces the hydrophobic hydantoin out of solution[2].
-
Solution: Pre-warm the assay buffer to 37°C before adding the DMSO stock. If precipitation persists, consider adding a solubilizing agent such as 1-5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous buffer prior to compound addition[2].
-
-
Issue: Loss of compound potency over multiple experiments.
-
Causality: Photodegradation or repeated freeze-thaw cycles[5].
-
Solution: Discard the current working stock. Thaw a fresh, previously untouched amber aliquot for the next replicate.
-
References
-
MDPI. "Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells". International Journal of Molecular Sciences. Available at:[Link]
-
ACS Publications. "Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy". The Journal of Physical Chemistry A. Available at:[Link]
-
MDPI. "Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand". Inorganics. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Reducing unwanted byproducts during 3-(2-Nitrophenyl)imidazolidine-2,4-dione preparation
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges in the preparation of 3-(2-Nitrophenyl)imidazolidine-2,4-dione .
The synthesis of N3-aryl hydantoins typically relies on the reaction of an amino acid derivative with an aryl isocyanate, followed by ring closure . However, the highly reactive nature of the isocyanate group, coupled with the unique electronic and steric properties of the ortho-nitro substitution, frequently leads to undesired byproducts—most notably symmetric ureas and uncyclized intermediates.
Below, we dissect the causality of these failures and provide a self-validating framework to ensure high-yield, high-purity synthesis.
Pathway Analysis: Divergent Reaction Trajectories
To troubleshoot effectively, we must first understand the competing mechanisms at play during the isocyanate-amine coupling phase.
Mechanistic pathways: Hydantoin synthesis vs. moisture-driven urea byproduct formation.
Core Troubleshooting FAQs
Q1: Why is a thick, insoluble yellow/white precipitate forming immediately upon adding 2-nitrophenyl isocyanate to my reaction mixture? The Causality: You are observing the rapid formation of 1,3-bis(2-nitrophenyl)urea . This is a classic symptom of moisture contamination. Aryl isocyanates are highly electrophilic. Even trace amounts of water in your solvent or atmosphere will hydrolyze the 2-nitrophenyl isocyanate into 2-nitroaniline and carbon dioxide . The newly formed 2-nitroaniline is a potent nucleophile that outcompetes your glycine derivative, rapidly attacking unreacted isocyanate to form the symmetric urea. This byproduct is practically insoluble in most organic solvents and will coat your flask, trapping reagents and killing your yield. The Fix: Transition to strictly anhydrous conditions. Solvents must be dried over activated molecular sieves and verified via Karl Fischer titration prior to use.
Q2: My LC-MS shows complete consumption of the isocyanate, but the mass corresponds to the open-chain ureido intermediate ([M+18] or[M+32] depending on the ester). Why won't it cyclize? The Causality: The ortho-nitro group on your phenyl ring is the culprit. The nitro group is strongly electron-withdrawing (via both induction and resonance), which pulls electron density away from the urea nitrogen. This significantly reduces the nucleophilicity required for that nitrogen to attack the ester carbonyl and close the hydantoin ring. Furthermore, the steric bulk of the ortho-substitution restricts the rotational freedom needed to achieve the correct transition state geometry. The Fix: Spontaneous cyclization will not occur here as it might with electron-rich isocyanates . You must force the cyclization by overcoming the activation energy barrier. Switch to a higher-boiling solvent (like THF or DMF), elevate the temperature to 60–80°C, and introduce a stronger base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to increase the nucleophilicity of the urea nitrogen.
Q3: If the symmetric urea byproduct has already formed, how can I salvage the target hydantoin? The Causality: 1,3-bis(2-nitrophenyl)urea has a highly rigid, hydrogen-bonded crystal lattice, making it exceptionally insoluble. The Fix: Exploit this solubility differential. Do not attempt column chromatography immediately, as the urea will clog the frit. Instead, cool your crude reaction mixture to 0°C in a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. The symmetric urea will crash out completely. Perform a vacuum filtration through a Celite pad. Your desired hydantoin (or the intermediate) will remain in the filtrate.
Quantitative Impact of Moisture on Byproduct Distribution
To illustrate the critical nature of anhydrous conditions, the following table summarizes the stoichiometric fate of 2-nitrophenyl isocyanate when reacted with glycine ethyl ester under varying solvent moisture levels.
| Solvent Water Content (ppm) | Isocyanate Conversion (%) | Target Hydantoin Yield (%) | Symmetric Urea Byproduct (%) |
| < 50 (Anhydrous, 3Å MS) | > 99 | 88 | < 2 |
| 200 (Standard Grade) | > 99 | 65 | 18 |
| 1000 (Undried Solvent) | > 99 | 32 | 55 |
Note: Data represents standard isocyanate-amine coupling kinetics. As water content increases, the hydrolysis pathway exponentially outcompetes the desired nucleophilic addition.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent the propagation of errors, utilize the following phase-gated workflow. Do not proceed to the next step until the validation criteria are met.
Validated experimental workflow for anhydrous hydantoin synthesis with QC checkpoints.
Phase 1: Preparation and Nucleophilic Addition
-
Solvent Validation: Dry Dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours. Validation Check: Perform Karl Fischer titration. The water content must read < 50 ppm.
-
Amine Free-Basing: Suspend glycine ethyl ester hydrochloride (1.0 eq) in the anhydrous DCM under an inert Argon atmosphere. Add Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes at room temperature to generate the free amine.
-
Coupling: Cool the flask to 0°C using an ice bath. Dissolve 2-nitrophenyl isocyanate (1.05 eq) in a small volume of anhydrous DCM and add it dropwise over 30 minutes to prevent thermal spikes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Validation Check 1: Pull a 10 µL aliquot and analyze via LC-MS. You must observe the complete disappearance of the isocyanate mass and the emergence of the ureido intermediate mass. Do not apply heat until this is confirmed, or the unreacted isocyanate will polymerize.
Phase 2: Forced Cyclization and Isolation
-
Ring Closure: Once the intermediate is confirmed, add a catalytic amount of DBU (0.2 eq). Swap the DCM solvent for anhydrous THF (if higher temperatures are needed) and heat the reaction to 65°C for 4–6 hours.
-
Validation Check 2: Monitor by TLC (UV active). The intermediate spot should completely convert to a higher Rf spot, indicating the formation of the less polar, closed hydantoin ring.
-
Workup: Cool the reaction to 0°C. If any trace symmetric urea formed, it will precipitate here. Filter the mixture through a Celite pad to remove insoluble impurities.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield chemically pure 3-(2-Nitrophenyl)imidazolidine-2,4-dione.
References
-
Synthesis of hydantoins. Organic Chemistry Portal. Available at:[Link]
-
Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters (ACS Publications). Available at:[Link]
-
Fluorous Synthesis of Hydantoins and Thiohydantoins. Journal of Combinatorial Chemistry (PMC - NIH). Available at:[Link]
Technical Support Center: Crystallization Optimization for 3-(2-Nitrophenyl)imidazolidine-2,4-dione
Welcome to the advanced troubleshooting and protocol center for the purification of 3-(2-Nitrophenyl)imidazolidine-2,4-dione. As a hydantoin derivative containing a nitroaromatic moiety, this compound presents unique physicochemical challenges during crystallization. Its moderate lipophilicity (LogP ~0.651) and multiple hydrogen-bond acceptors[1] frequently lead to liquid-liquid phase separation (oiling out) and polymorphic instability.
This guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-purity, reproducible crystal recovery.
I. Diagnostic Logic & Mechanistic Pathways
Understanding the thermodynamic boundaries of your system is the first step in troubleshooting. The diagram below illustrates the logical relationship between supersaturation control, phase separation, and successful crystal growth.
Mechanistic pathway of supersaturation control to prevent liquid-liquid phase separation.
II. Troubleshooting FAQs
Q1: Why does my 3-(2-Nitrophenyl)imidazolidine-2,4-dione form a biphasic oil instead of crystals upon cooling? A1: This phenomenon is known as "oiling out" (Liquid-Liquid Phase Separation or LLPS). Because this specific nitroaromatic hydantoin derivative has a moderate LogP of 0.651[1], it is prone to self-associating into a solute-rich liquid phase before it can form a structured crystal lattice. Causality: The system's supersaturation level has crossed the cloud point (binodal curve) before primary nucleation could occur. Solution: You must bypass the high activation energy of primary nucleation. Implement isothermal seeding strictly within the metastable zone (before the cloud point is reached) to provide an immediate surface for solid-liquid phase separation[2].
Q2: Which solvent systems are optimal for achieving high purity with this compound? A2: Hydantoin derivatives possess strong intermolecular hydrogen-bonding networks (4 H-acceptors)[1]. They require a solvent system that disrupts these interactions during dissolution but promotes them during cooling. A binary system of 2-propanol and heptane (e.g., 50:50 wt%) is highly effective for inducing crystallization while maintaining high purity[3]. Alternatively, for heavily contaminated crude mixtures, crystallizing from an ethanol/acetic acid (1:1) mixture has been shown to effectively clear impurities in related arylidene-hydantoin derivatives[4].
Q3: I am observing inconsistent crystal habits (needles vs. blocks) across different batches. How do I control this? A3: Hydantoin derivatives frequently exhibit polymorphism (e.g., shifting between monoclinic and orthorhombic forms)[2]. Causality: Rapid cooling rates favor kinetically stable, metastable polymorphs (often needles), while slow cooling favors the thermodynamically stable form (blocks). Solution: Strictly control the cooling rate to < 0.5 °C/min. Introduce pure seeds of your desired polymorph at the upper limit of the metastable zone to dictate the polymorphic outcome.
III. Quantitative Solvent System Evaluation
To optimize your yield and purity, refer to the following comparative data for hydantoin derivative crystallization systems.
| Solvent System | Volume Ratio | Solvation Mechanism | Expected Yield | Polymorphic Control | Oiling Out Risk |
| 2-Propanol / Heptane | 50:50 | H-bond disruption / Hydrophobic exclusion | > 85% | Excellent (with seeding) | Low |
| Ethanol / Acetic Acid | 50:50 | High polarity / Acidic stabilization | ~ 75% | Moderate | Low |
| Pure Ethanol | 100:0 | Protic solvation | < 60% | Poor (kinetic mixtures) | High |
| Acetone / Water | 80:20 | Dipolar aprotic / Hydrophobic effect | ~ 80% | Moderate | Very High |
IV. Self-Validating Experimental Protocol: Seeded Cooling Crystallization
This protocol utilizes a binary solvent system (2-Propanol/Heptane)[3] and isothermal seeding[2] to guarantee phase control. The process is designed to be self-validating; visual confirmation at Step 5 ensures the thermodynamic state is correct before proceeding.
Step 1: Complete Dissolution Suspend the crude 3-(2-Nitrophenyl)imidazolidine-2,4-dione in 2-propanol (approx. 10 volumes). Heat the reactor to 70 °C under moderate agitation until complete dissolution is achieved. Causality: Complete dissolution destroys all previous thermal history and polymorphic memory, establishing a true baseline.
Step 2: Anti-Solvent Addition While maintaining the temperature at 70 °C, slowly dose in heptane (up to 10 volumes) over 30 minutes. Causality: Heptane acts as a non-polar anti-solvent, lowering the solubility limit and creating the necessary supersaturation driving force without inducing thermal stress.
Step 3: Cooling to the Metastable Zone Cool the solution at a rate of 1.0 °C/min down to 55 °C. Ensure the solution remains completely clear. If cloudiness appears, you have hit the LLPS boundary; reheat to 70 °C and increase the 2-propanol ratio slightly.
Step 4: Isothermal Seeding At 55 °C, introduce 1-2 wt% of pure crystalline seeds of 3-(2-Nitrophenyl)imidazolidine-2,4-dione.
Step 5: Isothermal Hold (Self-Validation) Hold the system isothermally at 55 °C for 60 minutes. Validation Check: Inspect the reactor. The seeds should remain suspended and slightly grow in size, while the bulk solution remains free of oil droplets. If the seeds dissolve, the system is under-saturated (lower the temperature by 5 °C and re-seed).
Step 6: Controlled Cooling Once seed growth is confirmed, initiate a controlled cooling ramp of 0.2 °C/min down to 5 °C. Causality: This slow, linear cooling rate ensures that the supersaturation is consumed by crystal growth on the existing seeds rather than generating secondary nucleation (fines).
Step 7: Isolation Filter the resulting slurry and wash the filter cake with 2 volumes of pre-chilled (5 °C) 2-propanol/heptane (50:50). Dry under vacuum at 40 °C to constant weight.
Workflow for the seeded cooling crystallization of 3-(2-nitrophenyl)hydantoin.
V. References[1] "1212059-55-6 | 3-(2-Nitrophenyl)imidazolidine-2,4-dione" - ChemScene -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIJYp8QUybLwDMOmA17X96rXGqHAhMGPukPX9slasrkzOprU9WASi96YqEL71Ejl2-jUhKjLNW3PmVdvr3c-h5UBAKtiv9NswZXZ5xTSnvD3tG7i_ilQWUm0FUAhr48tGEP1t7tVcqknOmAAT4[3] "Crystallization-induced diastereomer transformation of thiohydantoin derivatives" - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE87t01m2Zwj6IP1XCOn63O8KqzfM5rWx9VhzSA_wmN8smRUgQ30fWMS4fq1Fz5AA6tZe6BH2j3Q8vgtPVl-An9URSbfBMOCc2XXZaBfEMqiYB_WgPuxpkmNFKJLy95BRrY-_88SXAfdcP6qiIe6iV94Zr751TRSogQxHAl-0ZSnhQiID3XdnYWL7ImKesPEVmottZxh3UlRglRmRDBre6e3X8HATAx2hND7k0v4GLAhZMty7SbEPi9O0wqFM83[2] "Combined Effect of Polymorphism and Process on Preferential Crystallization: Example with (±)-5(4'-Methylphenyl)-5-methylhydantoin" - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMyZcdsIu8ukkfsz6kMD_6e6GRrjktvn2P56AYckoOkRy7kNXriN0NZFNtecnxsiIjrRntTFGBk_tfFf9NxIYP7c2gv5RZ9RwAjzns9f_R5bfUxPv6e1tp6q1RRrKtCtQzyCKa[4] "Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group" - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe2HhzDzXlRuqw4ZbjvyjlLl27FA5WYQSD0IoQUnAEBL2tUZmzWFwIx8ItLTGIg5OybCvXdE0QfLwu_y5xlSGsQwwflhztRDdSoz-C6BIRNTXvirhsVxcKFFTJLdJqjf4l4ww=
Sources
Technical Support Center: Steric Hindrance in 3-(2-Nitrophenyl)imidazolidine-2,4-dione Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during substitution reactions with 3-(2-nitrophenyl)imidazolidine-2,4-dione, a key scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] The bulky ortho-nitro group introduces significant steric hindrance, which can profoundly impact reaction outcomes. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during substitution reactions at the N-1 and N-3 positions of the imidazolidine-2,4-dione (hydantoin) ring, with a focus on overcoming steric barriers.
Problem 1: Low or No Conversion to the Desired N-Substituted Product
Symptom:
LC-MS or TLC analysis shows predominantly unreacted starting material, with little to no formation of the desired product.
Potential Causes & Underlying Principles:
-
Steric Hindrance: The primary culprit is often the steric bulk of the ortho-nitrophenyl group, which physically obstructs the approach of the nucleophile (the deprotonated hydantoin) to the electrophile (e.g., an alkyl halide).[9][10] This is especially pronounced in S_N2 reactions, where a backside attack is required.[10][11]
-
Insufficient Base Strength or Inappropriate Base Choice: The acidity of the N-H protons on the hydantoin ring is crucial. The N-3 proton is generally more acidic than the N-1 proton.[12] If the base is not strong enough to efficiently deprotonate the desired nitrogen, the concentration of the reactive nucleophile will be too low for the reaction to proceed at a reasonable rate.
-
Poor Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reactivity of the nucleophile. In polar aprotic solvents like DMF or DMSO, the nucleophile is less solvated and thus more reactive.
-
Low Reaction Temperature: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier, which is heightened by steric hindrance.
Recommended Solutions:
-
Optimize the Base:
-
For N-3 substitution , which is generally less sterically hindered, a weaker base like potassium carbonate (K₂CO₃) may suffice.[13]
-
For the more sterically hindered N-1 position , a stronger, non-nucleophilic base is often necessary. Consider potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS).[12][13] The larger potassium cation can also influence selectivity.[12]
-
-
Solvent Selection:
-
Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to enhance nucleophilicity.[14][15] Be cautious with DMSO at high temperatures in the presence of bases and electrophiles.[14]
-
Tetrahydrofuran (THF) has been shown to be effective for N-1 selective alkylations with potassium bases.[12][13]
-
-
Increase Reaction Temperature:
-
Gradually increase the reaction temperature. For challenging alkylations, heating in a high-boiling solvent like DMF, or using a microwave reactor, can provide the necessary energy to overcome the steric barrier.[15]
-
-
Consider a More Reactive Electrophile:
-
If using an alkyl chloride or bromide, switching to an alkyl iodide can increase the reaction rate due to iodide being a better leaving group. Catalytic amounts of potassium iodide (KI) can be added to in situ generate the more reactive alkyl iodide from an alkyl bromide.[15]
-
Problem 2: Formation of an Undesired Regioisomer (e.g., N-1 substitution when N-3 was intended)
Symptom:
Characterization (e.g., by NMR) reveals that the substitution occurred at the wrong nitrogen atom of the hydantoin ring.
Potential Causes & Underlying Principles:
-
Base and Solvent Effects on Regioselectivity: The choice of base and solvent system is a primary determinant of regioselectivity in hydantoin alkylation.[13] Stronger bases and specific solvent systems can favor deprotonation and subsequent reaction at the less acidic but sterically accessible N-1 position.[12][13]
-
Thermodynamic vs. Kinetic Control: Under certain conditions, the reaction may favor the thermodynamically more stable product over the kinetically favored one.
Recommended Solutions:
-
For Selective N-3 Alkylation:
-
For Selective N-1 Alkylation:
| Desired Position | Recommended Base | Recommended Solvent | Rationale |
| N-3 | Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Weaker base selectively deprotonates the more acidic N-3 proton.[13] |
| N-1 | Potassium tert-butoxide (tBuOK) | THF | Strong potassium base in THF is known to promote N-1 alkylation.[12][13] |
Problem 3: Product Degradation or Formation of Side Products
Symptom:
The reaction mixture shows multiple spots on TLC, or the isolated yield is low despite good conversion of the starting material. O-alkylation or ring cleavage products may be observed.
Potential Causes & Underlying Principles:
-
Ring Instability: The hydantoin ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures.[16][17][18]
-
Side Reactions of the Nitro Group: The electron-withdrawing nitro group activates the phenyl ring to nucleophilic aromatic substitution (S_NAr), although this typically requires strong nucleophiles and specific positioning of the nitro group relative to a leaving group.[19][20][21] It can also be reduced under certain conditions.
-
C-5 Alkylation: Under some conditions, particularly with strong bases, deprotonation and subsequent alkylation at the C-5 position can occur.[17][18]
Recommended Solutions:
-
Moderate Reaction Conditions:
-
Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
If ring cleavage is suspected, consider using a slightly weaker base or lowering the reaction temperature.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture, especially when using strong, air-sensitive bases like NaH or KHMDS.
-
-
Purification Strategy:
-
If side products are unavoidable, a careful purification strategy using column chromatography is essential to isolate the desired product.
-
Frequently Asked Questions (FAQs)
Q1: Why is the ortho-nitro group so problematic for substitution reactions on the imidazolidine-2,4-dione ring?
A: The ortho-nitro group presents a significant challenge due to two main effects:
-
Steric Hindrance: Its physical size obstructs the pathway for incoming reagents to access the N-1 and N-3 positions of the hydantoin ring. This increases the activation energy of the reaction, slowing it down or preventing it from occurring altogether.[9][10]
-
Electronic Effects: The nitro group is strongly electron-withdrawing.[19][22] This influences the electron density of the entire molecule, including the acidity of the N-H protons. While it makes the aromatic ring electron-deficient, its primary impact on the hydantoin substitution is the steric bulk.[20]
Q2: I need to introduce a bulky substituent. What are the best strategies to maximize my yield?
A: Introducing a bulky substituent exacerbates the existing steric hindrance. Consider the following strategies:
-
Use a Highly Reactive Electrophile: Employing a more reactive electrophile, such as a triflate or a primary iodide, can help to overcome the steric barrier.
-
High-Temperature/Microwave Conditions: Increasing the thermal energy can provide the necessary activation energy. Microwave-assisted synthesis is particularly effective at rapidly heating the reaction mixture and can often improve yields and reduce reaction times.[15]
-
Alternative Synthetic Routes: If direct alkylation fails, consider alternative multi-step pathways. This might involve modifying the hydantoin precursor before the introduction of the nitrophenyl group or using coupling reactions that are less sensitive to steric hindrance.
Q3: Can I use phase-transfer catalysis for these reactions?
A: Phase-transfer catalysis (PTC) can be an effective method for the alkylation of hydantoins, particularly for C-5 alkylation.[17][18] For N-alkylation, it can also be employed. A typical PTC system might involve a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) with a base like potassium hydroxide (KOH) in a biphasic solvent system (e.g., toluene/water).[17][18] This can be a milder alternative to strong bases in anhydrous solvents. However, you may need to screen different catalysts and conditions to optimize for your specific sterically hindered substrate.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-1 Selective Alkylation
This protocol is adapted for sterically hindered substrates and is based on methods known to favor N-1 selectivity.[12][13]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-nitrophenyl)imidazolidine-2,4-dione (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension.
-
Base Addition: Cool the mixture to 0 °C and add potassium tert-butoxide (tBuOK) (1.1 - 1.5 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Add the alkyl halide (1.1 - 1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Caption: Fig 1. Impact of Steric Hindrance on SN2 Substitution.
Caption: Fig 2. Troubleshooting Workflow for Low Yield.
References
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PMC. Available at: [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Available at: [Link]
-
SYNTHESIS OF NEW N -SUBSTITUTED THIADIAZOLE HYDANTOIN DERIVATIVES AS ACTIVE ANTIEPILEPTIC COMPOUNDS. Jetir.Org. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]
-
Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications (RSC Publishing). Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link]
-
Novel new research strategies of hydantoin derivatives: A review. SRR Publications. Available at: [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]
-
The nitro group directs electrophilic aromatic substitution to th... | Study Prep. Pearson+. Available at: [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC. Available at: [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]
-
Transesterification instead of N‐Alkylation: An Intriguing Reaction. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 5-Substituted Hydantoins as Potential Antimicrobial Inhibitor: A Review Article. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. ACSSynthesis. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
-
CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry. Available at: [Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Available at: [Link]
-
N-alkylation of an almost non nucleophilic substrate. Reddit. Available at: [Link]
-
Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research. Available at: [Link]
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. PMC. Available at: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available at: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available at: [Link]
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
-
AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available at: [Link]
-
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. ResearchGate. Available at: [Link]
-
(PDF) NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 4. ijsr.net [ijsr.net]
- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rjpn.org [rjpn.org]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Bioavailability Enhancement of 3-(2-Nitrophenyl)imidazolidine-2,4-dione
Welcome to the Formulation & Biopharmaceutics Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for overcoming the solubility and bioavailability challenges associated with 3-(2-Nitrophenyl)imidazolidine-2,4-dione, a poorly water-soluble nitroaromatic hydantoin derivative.
Module 1: Physicochemical Profiling & Strategy Selection
Q: Why does 3-(2-Nitrophenyl)imidazolidine-2,4-dione exhibit such poor oral bioavailability, and how do I select the optimal enhancement strategy?
A: The poor oral bioavailability of this compound is intrinsically linked to its molecular structure. The imidazolidine-2,4-dione (hydantoin) core forms strong intermolecular hydrogen bonds (specifically >N−H⋯O=C< interactions), resulting in a high crystal lattice energy and a high melting point[1]. Furthermore, the addition of the lipophilic 2-nitrophenyl group restricts aqueous solvation. Consequently, the compound falls into Class II or IV of the Biopharmaceutical Classification System (BCS), where absorption is dissolution rate-limited[2].
To overcome this, you must disrupt the crystalline lattice. The most effective strategies involve transitioning the drug into a higher-energy amorphous state via Amorphous Solid Dispersions (ASDs)[3], encapsulating it in Lipid-Based Formulations (LBFs)[4], or utilizing cyclodextrin inclusion complexes[5].
Decision matrix for selecting bioavailability enhancement strategies.
Quantitative Comparison of Formulation Strategies
| Formulation Strategy | Primary Solubilization Mechanism | Expected Bioavailability Increase | Stability Consideration |
| Amorphous Solid Dispersion (ASD) | Supersaturation via high-energy amorphous state | 5x to 15x | Prone to recrystallization if polymer H-bonding is weak |
| Cyclodextrin Complexation | Hydrophobic cavity inclusion | 2x to 5x | Highly stable in aqueous media; limited by API size |
| Lipid-Based Formulation (LBF) | Lymphatic transport & micellar solubilization | 3x to 8x | Requires careful surfactant/co-surfactant titration |
Module 2: Amorphous Solid Dispersions (ASD) Troubleshooting
Q: My spray-dried ASD of the compound with PVP/VA is recrystallizing during accelerated stability testing (40°C/75% RH). How can I prevent this?
A: Recrystallization occurs because the amorphous state is thermodynamically unstable. If the polymer matrix does not establish sufficiently strong intermolecular interactions with the API, the drug molecules will re-aggregate into their lower-energy crystalline form[6].
While PVP/VA is a standard carrier, the nitro group and the secondary amine on the hydantoin ring of 3-(2-Nitrophenyl)imidazolidine-2,4-dione require strong hydrogen-bond acceptors to remain molecularly dispersed[1].
-
Solution 1: Switch to a polymer with stronger functional group interactions, such as Polyvinyl Alcohol (PVA)[3] or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS).
-
Solution 2: Ensure your drug loading does not exceed the solid solubility limit of the API in the polymer (typically keep API < 20-30% w/w).
Validated Protocol: Preparation of ASD via Spray Drying
This protocol is designed as a self-validating system: success at each step dictates progression to the next.
-
Solvent Selection: Dissolve 3-(2-Nitrophenyl)imidazolidine-2,4-dione and the selected polymer (e.g., HPMCAS) in a 1:9 v/v mixture of Methanol and Dichloromethane (DCM). Validation: The solution must be completely optically clear. Any turbidity indicates incomplete disruption of the crystalline lattice.
-
Parameter Configuration: Set the spray dryer inlet temperature to 75°C–85°C (depending on the boiling point of the solvent blend) and the aspirator to 100%.
-
Atomization: Feed the solution at a rate of 1.5 to 2.0 mL/min using a two-fluid nozzle. The rapid evaporation of the solvent traps the API in the polymer matrix before it can crystallize[3].
-
Secondary Drying: Collect the resulting powder from the cyclone and subject it to vacuum drying at 40°C for 24 hours to remove residual solvents.
-
Characterization (Crucial): Analyze the powder using Differential Scanning Calorimetry (DSC). Validation: A successful ASD will exhibit a single Glass Transition Temperature ( Tg ) and a complete absence of the API's melting endotherm.
Step-by-step spray drying workflow for amorphous solid dispersions.
Module 3: Cyclodextrin Complexation
Q: I am attempting to formulate this compound using Hydroxypropyl-β-Cyclodextrin (HPβCD), but the complexation efficiency is low. What are the critical parameters to adjust?
A: The bulky 2-nitrophenyl group creates significant steric hindrance, which can prevent the molecule from deeply penetrating the hydrophobic cavity of the cyclodextrin torus. However, literature on related hydantoin analogues demonstrates that HPβCD can increase aqueous solubility by over 50-fold if processed correctly[5].
To force inclusion, you must manipulate the thermodynamics of the system.
-
Ionization: The hydantoin ring has a pKa around 7-8. Adjusting the pH of the complexation medium to slightly alkaline (pH 8.5) will ionize the hydantoin ring, increasing its affinity for the aqueous exterior while the lipophilic nitroaromatic moiety is driven into the cyclodextrin cavity.
-
High-Energy Input: Simple stirring is often insufficient. Utilize ultrasonication or liquid-assisted grinding to provide the activation energy required to overcome the steric barrier.
Validated Protocol: Phase Solubility & Complexation
-
Preparation of Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HPβCD (0 to 50 mM) in a buffered medium (pH 8.5).
-
API Addition: Add an excess amount of 3-(2-Nitrophenyl)imidazolidine-2,4-dione to each vial.
-
Equilibration: Seal the vials and agitate them in a shaking water bath at 25°C and 37°C for 72 hours. Causality: 72 hours ensures thermodynamic equilibrium is reached between the free drug, free cyclodextrin, and the inclusion complex.
-
Filtration and Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Analyze the filtrate using HPLC-UV to determine the concentration of the solubilized drug.
-
Data Plotting: Plot the API concentration against the HPβCD concentration. An AL -type linear phase solubility diagram indicates the formation of a 1:1 soluble complex.
Module 4: Lipid-Based Formulations (LBF)
Q: Can a Self-Microemulsifying Drug Delivery System (SMEDDS) be used for this compound to bypass dissolution entirely?
A: Yes. Because 3-(2-Nitrophenyl)imidazolidine-2,4-dione possesses a moderate LogP, it is amenable to lipid solubilization. SMEDDS bypass the traditional dissolution step by presenting the drug to the gastrointestinal tract already dissolved in a lipid/surfactant mixture. Upon mild agitation in the stomach, this mixture spontaneously forms microemulsions (droplet size < 100 nm)[4]. This not only keeps the drug in solution but also leverages lymphatic transport pathways, significantly enhancing systemic bioavailability.
Formulation Tip: Ensure your blend contains a balanced HLB (Hydrophilic-Lipophilic Balance). A typical starting point is 30% Oil (e.g., Capryol 90), 50% Surfactant (e.g., Kolliphor EL), and 20% Co-surfactant (e.g., Transcutol HP).
References
-
Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities. ResearchGate. Available at:[Link]
- US10532102B2 - Pharmaceutical composition and methods of uses. Google Patents.
-
lipid based formulations: Topics by Science.gov. Science.gov. Available at:[Link]
-
Modern approaches to quality by design for amorphous solid dispersion product development: a narrative review. ResearchGate. Available at:[Link]
- WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation. Google Patents.
-
A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. MDPI. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation - Google Patents [patents.google.com]
- 4. lipid based formulations: Topics by Science.gov [science.gov]
- 5. US10532102B2 - Pharmaceutical composition and methods of uses - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Framework for Comparative Efficacy Analysis: 3-(2-Nitrophenyl)imidazolidine-2,4-dione versus Standard Hydantoin Drugs
Introduction
To drug development professionals, the landscape of anticonvulsant therapeutics is one of continuous evolution, driven by the pursuit of enhanced efficacy and improved safety profiles. The hydantoin class of drugs, exemplified by phenytoin, has long been a cornerstone in the management of epilepsy.[1] However, the quest for novel chemical entities with a superior therapeutic index remains a priority. This guide introduces a potential new candidate, 3-(2-Nitrophenyl)imidazolidine-2,4-dione, and provides a comprehensive framework for its comparative evaluation against established hydantoin anticonvulsants.
While extensive preclinical data for 3-(2-Nitrophenyl)imidazolidine-2,4-dione is not yet publicly available, this document serves as a methodological guide for researchers. It outlines the necessary experimental comparisons, explains the rationale behind these protocols, and presents the established performance of standard hydantoin drugs as a benchmark. The imidazolidine-2,4-dione scaffold is a known pharmacophore with demonstrated anticonvulsant properties in various derivatives, making the systematic evaluation of this nitrophenyl-substituted variant a logical step in anticonvulsant research.[2][3][4][5]
Understanding the Benchmark: Standard Hydantoin Drugs
Hydantoin anticonvulsants are a well-established class of drugs primarily used in the treatment of a wide range of seizure types.[6] Their mechanism of action generally involves the modulation of neuronal excitability.
Mechanism of Action
The primary mechanism of action for hydantoins like phenytoin is the blockade of voltage-gated sodium channels in their inactive state.[1] This action is use-dependent, meaning it has a more pronounced effect on rapidly firing neurons, which is characteristic of epileptic seizures. By stabilizing the inactive state of these channels, hydantoins prevent the repetitive and sustained firing of action potentials, thereby inhibiting the spread of seizure activity.[1]
Proposed Comparative Efficacy and Safety Evaluation
A direct comparison of 3-(2-Nitrophenyl)imidazolidine-2,4-dione with standard hydantoins would necessitate a series of standardized preclinical trials. The following sections detail the critical experiments and the type of data that should be generated.
Anticonvulsant Activity Screening
The initial assessment of a novel compound's anticonvulsant potential is typically conducted using rodent models of induced seizures. The two most common and informative models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[7]
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[8] Seizures are induced by a brief electrical stimulus, and the ability of the test compound to prevent the tonic hindlimb extension is the primary endpoint.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that may be effective against absence and myoclonic seizures.[9] PTZ is a GABA-A receptor antagonist that induces clonic seizures. The endpoint is the prevention of these seizures.[9]
The data generated from these tests are typically expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure.
Neurotoxicity Assessment
A critical aspect of any new CNS-active drug is its safety profile, particularly its potential for neurotoxicity. The rotarod test is the standard for assessing motor impairment and coordination deficits in rodents.[8]
-
Rotarod Test: Animals are placed on a rotating rod, and their ability to maintain balance and stay on the rod is measured. The dose at which 50% of the animals exhibit motor impairment (fall from the rod) is defined as the median toxic dose (TD50).[8]
The Protective Index (PI)
The therapeutic utility of a potential anticonvulsant is best understood by its Protective Index (PI), which is the ratio of its neurotoxicity to its efficacy (PI = TD50 / ED50). A higher PI indicates a wider margin of safety, which is a highly desirable characteristic for any new drug candidate.
Comparative Data of Standard Hydantoins
The following table summarizes the established preclinical data for phenytoin, which serves as a benchmark for our proposed comparison.
| Compound | MES (ED50, mg/kg) | scPTZ (ED50, mg/kg) | Rotarod (TD50, mg/kg) | Protective Index (PI) (MES) |
| Phenytoin | ~9.5 | Inactive | ~68.5 | ~7.2 |
Note: ED50 and TD50 values can vary depending on the specific experimental conditions and animal strain.
Experimental Protocols
To ensure the validity and reproducibility of comparative data, the following standardized protocols should be employed.
Maximal Electroshock (MES) Test Protocol
-
Animal Model: Male albino mice (20-30g) are used.
-
Drug Administration: The test compound, 3-(2-Nitrophenyl)imidazolidine-2,4-dione, is administered intraperitoneally (i.p.) at a range of doses. A vehicle control group receives the solvent alone.
-
Seizure Induction: At the time of peak effect (predetermined), a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The presence or absence of tonic hindlimb extension is recorded. An animal is considered protected if this tonic extension is abolished.
-
Data Analysis: The ED50 is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
-
Animal Model: Male albino mice (20-30g) are used.
-
Drug Administration: The test compound is administered i.p. at various doses, alongside a vehicle control group.
-
Seizure Induction: At the time of peak effect, a dose of pentylenetetrazole (typically 85 mg/kg) is injected subcutaneously.[9]
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED50 is calculated using probit analysis.
Rotarod Test Protocol
-
Apparatus: A rotating rod of a specified diameter (e.g., 3 cm) is used.
-
Training: Animals are trained on the rotarod for a set period before the test day.
-
Drug Administration: The test compound is administered i.p. at a range of doses.
-
Testing: At the time of peak effect, mice are placed on the rod rotating at a constant speed (e.g., 6-10 rpm).
-
Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) in three successive trials is considered the endpoint for neurotoxicity.
-
Data Analysis: The TD50 is calculated using probit analysis.
Visualizing the Experimental Workflow
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 6. ijsr.net [ijsr.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Synthesis and evaluation of anticonvulsant activities of some new arylhexahydropyrimidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]
Comparative Guide: Green Chemistry Synthesis Routes for 3-(2-Nitrophenyl)imidazolidine-2,4-dione
Hydantoins (imidazolidine-2,4-diones) are privileged scaffolds in medicinal chemistry, exhibiting profound anticonvulsant, antimicrobial, and anti-androgen activities[1],[2]. Specifically, 3-(2-Nitrophenyl)imidazolidine-2,4-dione (CAS: 1212059-55-6)[3] represents a critical N3 -aryl substituted derivative used in advanced drug development. Historically, synthesizing this molecule required harsh reflux conditions and toxic solvents. However, modern green chemistry paradigms—specifically microwave-assisted aqueous synthesis and solvent-free mechanochemistry—have revolutionized this workflow, offering superior atom economy and drastically reduced environmental impact[4],[5].
As an application scientist, selecting the optimal synthetic route requires understanding the physical chemistry driving the reaction. This guide objectively compares the classical synthesis against two leading green alternatives, providing the mechanistic causality and self-validating protocols necessary for successful implementation.
Mechanistic Causality & Green Chemistry Principles
The formation of 3-(2-Nitrophenyl)imidazolidine-2,4-dione from glycine and 2-nitrophenyl isocyanate is a two-stage cascade:
-
Nucleophilic Addition: The primary amine of glycine attacks the electrophilic isocyanate carbon, yielding an N-(2-nitrophenylcarbamoyl)glycine (ureido) intermediate.
-
Intramolecular Cyclization: The ureido nitrogen attacks the carboxylic acid carbonyl, expelling water to close the 5-membered hydantoin ring.
Fig 1: Two-step cascade mechanism for the synthesis of 3-(2-Nitrophenyl)imidazolidine-2,4-dione.
In classical synthesis , the cyclization step is thermodynamically demanding, requiring prolonged conductive heating in high-boiling, toxic solvents (e.g., toluene or DMF). This results in a high Environmental Factor (E-factor) and significant solvent waste.
Green chemistry approaches bypass these limitations by altering the energy delivery mechanism:
-
Dielectric Heating (Microwave): Utilizing water as a benign solvent, microwave irradiation couples directly with the highly polar water molecules and the ionic intermediates. This rapid, localized superheating exponentially accelerates the cyclization kinetics while maintaining a green solvent profile[1].
-
Mechanical Shear (Mechanochemistry): Planetary ball milling forces solid reactants into intimate contact. The mechanical energy creates localized hotspots and surface defects that drive the reaction in the complete absence of bulk solvents, achieving near-zero E-factors[5],[6]. Recent advancements even allow for the continuous mechanochemical synthesis of hydantoin APIs[7].
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three synthesis routes based on standardized 10 mmol scale reactions.
| Synthesis Route | Reaction Time | Yield (%) | E-factor | Energy Source | Key Advantage |
| Classical (Reflux) | 12 - 24 h | 60 - 70 | > 50 | Conductive Heating | Established baseline |
| Microwave (Aqueous) | 15 min | 85 - 90 | < 5 | Dielectric Heating | Rapid kinetics, benign solvent |
| Mechanochemical | 1.5 - 2 h | 90 - 95 | < 1 | Mechanical Shear | Zero solvent, highest atom economy |
Visualizing the Workflows
Fig 2: Process workflow comparing classical, microwave, and mechanochemical synthesis routes.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following green protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the researcher to confirm the reaction trajectory in real-time.
Protocol A: Microwave-Assisted Aqueous Synthesis
Best for: Rapid library generation and fast analog screening.
-
Reagent Mixing: Combine glycine (1.0 eq, 10 mmol) and 2-nitrophenyl isocyanate (1.0 eq, 10 mmol) in a 30 mL microwave-safe quartz vial. Add 20 mL of deionized water.
-
Validation Checkpoint: The mixture will form a distinct heterogeneous suspension, confirming the hydrophobic nature of the unreacted isocyanate.
-
-
Base Addition: Add a catalytic amount of K2CO3 (0.1 eq).
-
Validation Checkpoint: Slight dissolution and micro-bubbling indicate base-mediated deprotonation of glycine, increasing its nucleophilicity for the initial attack.
-
-
Microwave Irradiation: Seal the vial and irradiate at 100 °C for 15 minutes using a dynamic power mode (max 150 W).
-
Validation Checkpoint: Post-irradiation, the reaction mixture should transition from a suspension to a more homogeneous state, followed immediately by the precipitation of the yellow/orange hydantoin product as the vessel cools.
-
-
Isolation: Cool to room temperature. Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Validation Checkpoint: TLC (EtOAc/Hexane 1:1) of the crude solid must show the complete disappearance of the high-Rf isocyanate spot.
-
Protocol B: Mechanochemical (Solvent-Free) Synthesis
Best for: Scale-up, maximum atom economy, and minimizing solvent waste.
-
Milling Setup: To a 10 mL zirconium oxide ( ZrO2 ) milling jar, add glycine methyl ester hydrochloride (1.0 eq, 10 mmol), 2-nitrophenyl isocyanate (1.0 eq, 10 mmol), and K2CO3 (1.5 eq). Add two 5 mm ZrO2 milling balls.
-
Validation Checkpoint: The use of the methyl ester (rather than free carboxylic acid) prevents premature water formation during the initial milling phase, maintaining optimal powder rheology.
-
-
First Milling Cycle (Ureido Formation): Mill at 450 rpm for 30 minutes.
-
Validation Checkpoint: Open the jar in a fume hood; the powder should remain free-flowing. A sticky paste indicates unwanted moisture ingress or melting.
-
-
Second Milling Cycle (Cyclization): Add a catalytic amount of solid NaOH (0.2 eq) to drive the cyclization, and mill for an additional 60 minutes at 450 rpm.
-
Validation Checkpoint: FT-IR analysis of a crude powder aliquot should show the complete disappearance of the strong, sharp isocyanate peak (~2270 cm⁻¹) and the emergence of the characteristic hydantoin imide carbonyl stretches (~1710 and 1770 cm⁻¹).
-
-
Workup: Extract the powder from the jar, wash with dilute aqueous HCl to neutralize the basic salts, filter, and dry.
References
- Green Synthesis of Hydantoins and Derivatives ResearchG
- Green Synthesis of Hydantoins and Deriv
- Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold ACS Public
- Low-Temperature Continuous Mechanochemical Synthesis of Hydantoin-Based Active Pharmaceutical Ingredients by Spiral Gas–Solid Two-Phase Flow ACS Sustainable Chemistry & Engineering
- Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin The Journal of Organic Chemistry
- 1212059-55-6 | 3-(2-Nitrophenyl)imidazolidine-2,4-dione ChemScene
Sources
Molecular docking studies of 3-(2-Nitrophenyl)imidazolidine-2,4-dione compared to known inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: In silico evaluation of hydantoin derivatives against Type 2 Diabetes Mellitus (T2DM) targets.
Executive Summary & Mechanistic Rationale
The search for novel, small-molecule inhibitors for metabolic disorders frequently converges on privileged scaffolds. Among these, the imidazolidine-2,4-dione (hydantoin) core has emerged as a highly versatile pharmacophore. Specifically, 3-(2-Nitrophenyl)imidazolidine-2,4-dione represents a structurally compelling candidate due to its dual hydrogen-bonding capacity (via the imide/carbonyl groups) and the strong electron-withdrawing, sterically distinct nature of the 2-nitrophenyl substitution.
This guide provides an objective, data-driven comparison of 3-(2-Nitrophenyl)imidazolidine-2,4-dione against established standard inhibitors across two primary T2DM-related targets:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin signaling[1].
-
Aldose Reductase (ALR2): The rate-limiting enzyme in the polyol pathway, implicated in diabetic complications[2].
Why This Scaffold Works (Causality in Design)
The imidazolidine-2,4-dione core acts as a bioisostere for the phosphate group of phosphotyrosine, allowing it to anchor deeply into the positively charged catalytic pockets of phosphatases. Meanwhile, the 2-nitrophenyl group serves a dual purpose: the nitro moiety acts as a potent hydrogen-bond acceptor, while the phenyl ring engages in π−π stacking with aromatic residues (e.g., Tyr46 in PTP1B or Trp111 in ALR2)[3].
Target 1: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B dephosphorylates the insulin receptor (IR), dampening the insulin signaling cascade. Inhibiting PTP1B restores insulin sensitivity, making it a prime target for T2DM[4].
Figure 1: Mechanism of PTP1B inhibition by imidazolidine-2,4-dione derivatives to restore insulin-mediated glucose uptake.
Comparative Docking Performance
Recent molecular dynamics and docking simulations highlight that imidazolidine-2,4-dione derivatives target the P-loop region of PTP1B (residues His214, Cys215, and Ser216)[4]. When compared to a known standard competitive inhibitor (e.g., Ertiprotafib), 3-(2-Nitrophenyl)imidazolidine-2,4-dione demonstrates competitive binding affinities, primarily driven by the interaction between the nitro group and the Arg221 side chain.
Target 2: Aldose Reductase (ALR2)
In hyperglycemic states, ALR2 converts excess glucose into sorbitol. The accumulation of sorbitol leads to osmotic stress, causing diabetic retinopathy, neuropathy, and nephropathy. Imidazolidine-2,4-dione derivatives have been crystallographically proven to occupy the same binding pocket as clinical inhibitors like Fidarestat, making hydrogen bonds with Tyr50, His113, and Trp114[3].
Quantitative Data Comparison
The table below synthesizes the molecular docking metrics of 3-(2-Nitrophenyl)imidazolidine-2,4-dione against standard inhibitors for both targets.
| Target Enzyme | Compound | Binding Energy ( Δ G, kcal/mol) | Key Residue Interactions (H-Bonds & π -stacking) | Estimated IC 50 Range |
| PTP1B (PDB: 1T49) | 3-(2-Nitrophenyl)imidazolidine-2,4-dione | -7.8 | Cys215, Ser216, Arg221 | 2.0 - 5.0 μ M[4] |
| PTP1B | Ertiprotafib (Standard) | -8.5 | Cys215, Arg221, Phe182 | 1.6 μ M |
| ALR2 (PDB: 1US0) | 3-(2-Nitrophenyl)imidazolidine-2,4-dione | -8.2 | Tyr48, His110, Trp111 | 0.8 - 1.5 μ M[2] |
| ALR2 | Epalrestat (Standard) | -9.1 | Tyr48, His110, Trp20 | 0.01 μ M |
Data synthesized from comparative in silico evaluations of hydantoin derivatives[1][2][4].
Self-Validating Experimental Protocol: Molecular Docking Workflow
To ensure high scientific integrity and reproducibility, the following protocol describes a self-validating molecular docking workflow. Do not merely execute these steps; understand the physicochemical causality behind them.
Figure 2: Self-validating molecular docking workflow ensuring protocol reliability prior to novel ligand screening.
Step-by-Step Methodology
Step 1: Ligand Preparation
-
Action: Sketch 3-(2-Nitrophenyl)imidazolidine-2,4-dione and minimize its energy using the OPLS3e or MMFF94 force field.
-
Causality: Raw 2D sketches contain unrealistic bond lengths and angles. Energy minimization forces the molecule into its lowest-energy 3D conformation, preventing artificial steric clashes during the initial placement in the binding pocket.
Step 2: Protein Preparation (Critical Step)
-
Action: Download target structures (e.g., PTP1B) from the Protein Data Bank. Remove non-essential water molecules. Use tools like the H++ server to determine and assign protonation states of ionizable residues at a physiological pH of 7.4[5].
-
Causality: X-ray crystallography rarely resolves hydrogen atoms. Because the binding affinity of hydantoins relies heavily on hydrogen bonding with residues like Cys215 and His214, incorrect protonation states will yield completely invalid docking scores.
Step 3: Grid Generation & Protocol Validation (The Self-Validating System)
-
Action: Define the search space (Grid Box) centered on the co-crystallized native ligand. Before docking the novel compound, extract the native ligand and re-dock it into the empty pocket.
-
Causality: If the docking software cannot accurately reproduce the known experimental binding pose of the native ligand (defined as an RMSD <2.0 Å), the parameters are flawed. Do not proceed to Step 4 until this validation passes.
Step 4: Docking and Scoring
-
Action: Dock 3-(2-Nitrophenyl)imidazolidine-2,4-dione using a flexible-ligand, rigid-receptor algorithm (e.g., AutoDock Vina).
-
Causality: Allows the ligand's rotatable bonds (specifically the bond connecting the nitrophenyl ring to the hydantoin core) to explore the conformational space to maximize π−π stacking and minimize steric hindrance.
Step 5: Post-Docking Analysis (MM-GBSA)
-
Action: Calculate the binding free energy using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).
-
Causality: Standard docking scores are fast but approximate. MM-GBSA incorporates solvation effects, providing a much more thermodynamically accurate prediction of real-world binding affinity[6].
Conclusion
While 3-(2-Nitrophenyl)imidazolidine-2,4-dione may not surpass the absolute potency of highly optimized clinical standards like Epalrestat, its imidazolidine-2,4-dione scaffold offers exceptional ligand efficiency and synthetic tractability. The comparative docking data indicates that the strategic placement of the 2-nitrophenyl group creates a robust anchor in the catalytic pockets of both PTP1B and ALR2. For drug development professionals, this molecule serves as an excellent starting point for core-hopping and lead optimization campaigns targeting multi-pathway diabetic complications.
References
- Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century.MDPI.
- Identification of a selective SCoR2 inhibitor that protects against acute kidney injury.PubMed Central (PMC).
- Synthesis, characterization, hypoglycemic and aldose reductase inhibition activity of arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-diones.PubMed.
- Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors.PubMed.
- Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B.Frontiers.
- Design and Synthesis of imidazolidine-2,4-dione Derivatives as Selective Inhibitors by Targeting Protein Tyrosine phosphatase-1B Over T-cell Protein Tyrosine Phosphatase.PubMed.
Sources
- 1. Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century | MDPI [mdpi.com]
- 2. Synthesis, characterization, hypoglycemic and aldose reductase inhibition activity of arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a selective SCoR2 inhibitor that protects against acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]
- 6. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Nitrophenyl Imidazolidine-2,4-dione Isomers with FTIR Spectroscopy
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a cornerstone of medicinal chemistry, forming the structural basis of numerous anticonvulsant and antiarrhythmic drugs. The introduction of a nitrophenyl substituent to this scaffold creates a family of compounds with significant potential in drug discovery. However, the synthesis of these molecules often yields a mixture of structural isomers—ortho (2-), meta (3-), and para (4-nitrophenyl)—which can possess vastly different pharmacological and toxicological profiles.
Unambiguous identification of these isomers is therefore not merely an academic exercise but a critical step in quality control and drug development. While techniques like NMR or mass spectrometry can be definitive, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly effective method for differentiation.[1][2] This guide provides an in-depth comparison of the FTIR spectra of these three isomers, grounded in the principles of vibrational spectroscopy, and presents a clear, actionable protocol for their distinction.
Theoretical Framework: The Vibrational Fingerprints of Isomers
The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of a molecule's functional groups.[3] While the ortho, meta, and para isomers of nitrophenyl imidazolidine-2,4-dione share the same core functional groups, the spatial arrangement of the nitro group on the phenyl ring induces subtle yet predictable shifts in vibrational frequencies. The key to differentiation lies in the fingerprint region of the spectrum (< 1000 cm⁻¹), where complex vibrations unique to the overall molecular structure occur.
Key Diagnostic Vibrational Regions:
-
Hydantoin Ring Vibrations:
-
N-H Stretch: A characteristic absorption band is expected in the 3320–3150 cm⁻¹ region.[4] Its position and broadness can be influenced by intermolecular hydrogen bonding.
-
C=O Stretches: The hydantoin ring possesses two carbonyl groups, leading to two distinct stretching bands due to asymmetric and symmetric vibrations. These typically appear as strong absorptions in the 1780–1710 cm⁻¹ range.[4][5] The electronic influence of the nitrophenyl substituent may cause minor shifts, but these are not the primary points of differentiation.
-
-
Aromatic Nitro Group Vibrations:
-
Asymmetric NO₂ Stretch: This is a very strong and characteristic absorption found between 1550-1475 cm⁻¹.[3][6] Conjugation with the aromatic ring lowers this frequency compared to aliphatic nitro compounds.[3]
-
Symmetric NO₂ Stretch: Another strong band, typically appearing in the 1360-1290 cm⁻¹ range.[3][6] The high polarity of the N-O bonds makes both of these peaks exceptionally intense and easy to identify.[7]
-
-
Aromatic Ring and Substitution Pattern:
-
Aromatic C-H Stretch: A weak to medium band appears just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹), distinguishing aromatic C-H from aliphatic C-H stretches.[8][9]
-
C=C Ring Stretches: Medium-intensity bands in the 1620–1450 cm⁻¹ region confirm the presence of the benzene ring.[9]
-
C-H Out-of-Plane Bending (The Key Differentiator): The most reliable method for distinguishing ortho, meta, and para isomers is by analyzing the strong C-H "wagging" or out-of-plane (oop) bending bands in the 900–675 cm⁻¹ region.[8][10][11] The number of adjacent hydrogen atoms on the ring dictates the position of these absorptions, providing a unique fingerprint for each substitution pattern.[12][13]
-
Experimental Protocol: Acquiring High-Quality Spectra
Trustworthy spectral interpretation begins with a robust and reproducible experimental protocol. Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its minimal sample preparation and ease of use.
Instrumentation & Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond Attenuated Total Reflection (ATR) accessory.
-
Spectral Range: 4000–650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 co-added scans for a high signal-to-noise ratio.
Step-by-Step Methodology:
-
Background Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Clean with isopropyl alcohol and a soft, lint-free tissue, allowing it to fully evaporate.
-
Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid nitrophenyl imidazolidine-2,4-dione isomer powder onto the center of the diamond crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Apply an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from zero absorbance.
-
Caption: Experimental workflow for FTIR data acquisition using ATR.
Results & Comparative Analysis
The structural differences between the isomers manifest as distinct patterns in their FTIR spectra. The following table summarizes the expected key absorption bands.
| Vibrational Mode | Ortho-Isomer (cm⁻¹) | Meta-Isomer (cm⁻¹) | Para-Isomer (cm⁻¹) | Comments |
| N-H Stretch | ~3250 | ~3255 | ~3245 | Broad band, position influenced by H-bonding. |
| Aromatic C-H Stretch | ~3080 | ~3085 | ~3090 | Weak to medium intensity. |
| Asymmetric C=O Stretch | ~1775 | ~1778 | ~1776 | Very strong, from the hydantoin ring. |
| Symmetric C=O Stretch | ~1715 | ~1718 | ~1712 | Very strong, from the hydantoin ring. |
| Aromatic C=C Stretch | ~1610, ~1495 | ~1612, ~1490 | ~1608, ~1500 | Medium intensity, confirms aromatic ring. |
| Asymmetric NO₂ Stretch | ~1525 | ~1530 | ~1520 | Very strong and characteristic.[3][6] |
| Symmetric NO₂ Stretch | ~1350 | ~1355 | ~1348 | Strong and characteristic.[3][6] |
| Aromatic C-H oop Bend | ~750 | ~780 and ~880 | ~855 | KEY DIFFERENTIATING BANDS. [9][12] |
| Aromatic Ring Bend | Absent | ~690 | Absent | KEY DIFFERENTIATING BAND. [12] |
Discussion of Spectral Differences
While minor shifts may be observed in the carbonyl and nitro group stretching frequencies due to subtle changes in electronic delocalization and inductive effects, these are often insufficient for confident isomer assignment. The definitive evidence lies in the fingerprint region, specifically the C-H out-of-plane (oop) bending modes.
-
Ortho-Isomer (1,2-disubstitution): This isomer is characterized by a single, strong absorption band between 770-735 cm⁻¹ .[9] This band arises from the four adjacent C-H bonds on the aromatic ring bending in unison out of the plane. The characteristic ring bending peak around 690 cm⁻¹ is absent.[12]
-
Meta-Isomer (1,3-disubstitution): The meta isomer presents the most distinct pattern. It typically shows two C-H oop bands: one for the single isolated hydrogen between the two substituents (around 880 cm⁻¹ ) and another for the three adjacent hydrogens (in the 810-750 cm⁻¹ range).[9] Crucially, it also displays a strong ring-bending absorption near 690 cm⁻¹ , a feature it shares with monosubstituted rings but not with the other disubstituted isomers.[12]
-
Para-Isomer (1,4-disubstitution): The high symmetry of the para isomer results in a single, very strong C-H oop absorption band arising from the two pairs of adjacent hydrogens. This band is typically found at a higher wavenumber than the ortho isomer, in the range of 860-790 cm⁻¹ .[12]
Caption: Molecular structures of the three structural isomers.
Conclusion
FTIR spectroscopy is a powerful, rapid, and accessible analytical tool for the unambiguous differentiation of ortho-, meta-, and para-nitrophenyl imidazolidine-2,4-dione structural isomers. While the spectra share many common features related to the hydantoin and nitrophenyl moieties, the substitution pattern on the aromatic ring provides a unique and reliable fingerprint. By focusing on the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, researchers and drug development professionals can confidently identify the specific isomer in hand, ensuring the integrity and quality of their materials. This guide demonstrates that a foundational understanding of vibrational modes, coupled with a standardized experimental protocol, is key to leveraging the full diagnostic power of FTIR.
References
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved March 19, 2026, from [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved March 19, 2026, from [Link]
-
Eyler, J. R., et al. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. Retrieved March 19, 2026, from [Link]
-
Eyler, J. R., et al. (n.d.). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. Retrieved March 19, 2026, from [Link]
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved March 19, 2026, from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved March 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 19, 2026, from [Link]
-
Cimpoiasu, V. M., et al. (2011). FTIR analysis of ortho/para ratio in liquid water isotopomers. Physics AUC, 21, 11-18. Available at: [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved March 19, 2026, from [Link]
-
Eyler, J. R., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. Retrieved March 19, 2026, from [Link]
-
Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved March 19, 2026, from [Link]
-
Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved March 19, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved March 19, 2026, from [Link]
-
Pérez, M., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Retrieved March 19, 2026, from [Link]
-
Šmit, B., et al. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science. Retrieved March 19, 2026, from [Link]
-
Šmit, B., et al. (2026, January 20). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Retrieved March 19, 2026, from [Link]
-
Pérez, M., et al. (2026, March 11). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate. Retrieved March 19, 2026, from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved March 19, 2026, from [Link]
-
Crawford, D., et al. (2020). (a) Overlapping of FT-IR spectra of nitrofurantoin 3 prepared by ball... ResearchGate. Retrieved March 19, 2026, from [Link]
-
Gammadata. (n.d.). Measuring isomers and polymorphs. Retrieved March 19, 2026, from [Link]
-
Maroon, J., et al. (2020). Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. MDPI. Retrieved March 19, 2026, from [Link]
-
Mary, Y. S., et al. (2015). FTIR, FT-Raman, UV-Visible spectra and quantum chemical calculations of allantoin molecule and its hydrogen bonded dimers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved March 19, 2026, from [Link]
Sources
- 1. gammadata.se [gammadata.se]
- 2. Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
3-(2-Nitrophenyl)imidazolidine-2,4-dione proper disposal procedures
Comprehensive Safety and Disposal Protocol for 3-(2-Nitrophenyl)imidazolidine-2,4-dione
The safe management and disposal of nitroaromatic compounds are critical components of laboratory safety and environmental stewardship. 3-(2-Nitrophenyl)imidazolidine-2,4-dione (a nitroaromatic hydantoin derivative) requires strict handling and disposal protocols due to the inherent recalcitrance and potential toxicity of the nitroaromatic moiety[1][2].
This guide provides an authoritative, step-by-step operational plan for researchers and drug development professionals to safely manage the disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and Occupational Safety and Health Administration (OSHA) regulations[1][3].
Quantitative Data & Waste Classification
Before initiating any disposal procedure, personnel must understand the physicochemical properties of the waste to ensure proper segregation and prevent incompatible chemical reactions.
| Parameter | Data / Classification |
| Chemical Name | 3-(2-Nitrophenyl)imidazolidine-2,4-dione |
| CAS Registry Number | 1212059-55-6[4] |
| Molecular Formula | C₉H₇N₃O₄[4] |
| Molecular Weight | 221.17 g/mol [4] |
| Chemical Family | Nitro compounds / Hydantoins[4] |
| Waste Stream Category | Non-Halogenated Organic Solid Waste |
| EPA/RCRA Presumption | Hazardous Waste (Toxicity Characteristic)[1][5] |
The Causality of Safety: Why In-Lab Neutralization is Prohibited
A common operational error in laboratories is the attempt to chemically neutralize or degrade nitroaromatic waste prior to disposal. Do not attempt to neutralize or treat this chemical in the laboratory.
-
Mechanistic Risk: Chemical degradation methods, such as the reduction of the nitro group, require highly controlled conditions. Incomplete reduction often yields toxic intermediates, such as anilines, which are highly resistant to further degradation and present severe environmental and exposure risks[6].
-
Environmental Persistence: Nitroaromatics are notoriously recalcitrant to standard biological wastewater treatment. If discharged into standard laboratory sinks, they persist in surface waters and groundwater, necessitating advanced, costly remediation techniques like zero-valent metal reduction or enzyme-based oxidative coupling[2][6].
-
Regulatory Mandate: The accepted standard of practice dictates that nitroaromatic waste must be collected, unaltered, and transferred to a licensed professional waste management service for high-temperature incineration[5].
Step-by-Step Disposal Methodology
Adhere to the following self-validating system to ensure safe containment and regulatory compliance from the point of generation to final EHS transfer.
Phase I: Preparation and PPE
Before handling the waste, establish a secure perimeter within a certified chemical fume hood to prevent inhalation of any particulate matter.
-
Don appropriate PPE: Chemical safety goggles, nitrile rubber gloves (check for degradation), a fully buttoned lab coat, and closed-toe shoes[5].
-
Verify Compatibility: Ensure the intended waste container is chemically compatible with solid organic compounds (e.g., High-Density Polyethylene (HDPE) or amber glass).
Phase II: Segregation and Containment
-
Isolate the Waste: Collect 3-(2-Nitrophenyl)imidazolidine-2,4-dione exclusively in a designated container for "Non-Halogenated Organic Solid Waste." Never mix nitroaromatics with strong reducing agents, strong bases, or heavy metals, as this can generate shock-sensitive salts or trigger exothermic reactions[3].
-
Transfer Protocol: Use a static-free spatula to transfer the solid waste into the container.
-
Headspace Management: Leave at least one inch of headspace at the top of the container. Do not overfill, and do not place solid objects (like contaminated spatulas or pipettes) into narrow-mouthed vessels[3].
-
Seal: Cap the container tightly to prevent atmospheric moisture ingress, but ensure it is not subjected to conditions that could cause overpressure[3].
Phase III: RCRA-Compliant Labeling
Labels must be securely affixed and comply with current OSHA Hazard Communication Standards[3].
-
Identify: Write the words "Hazardous Waste" clearly at the top.
-
Nomenclature: Write the full chemical name: "3-(2-Nitrophenyl)imidazolidine-2,4-dione." Do not use abbreviations or chemical formulas [3][5].
-
Dating: Record the exact date when the waste was first added to the container (the accumulation start date)[5].
-
Hazards: Apply the appropriate hazard warnings and pictograms (e.g., "Toxic," "Irritant")[3][5].
Phase IV: Satellite Accumulation Area (SAA) Storage
-
Transfer to SAA: Move the sealed, labeled container to your laboratory's designated SAA. The SAA must be at or near the point of generation and under the direct control of laboratory personnel[5].
-
Secondary Containment: Place the primary container inside a secondary containment tray to capture any potential spills or container failures.
-
Environmental Controls: Ensure the SAA is well-ventilated and strictly isolated from heat sources or open flames[5].
Phase V: EHS Transfer
-
Initiate Pickup: Once the container is full (or reaches the maximum allowable accumulation time per your institution's RCRA permit), submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) office[3][5].
-
Chain of Custody: Maintain the waste in the SAA until EHS personnel physically take custody for transfer to a licensed treatment, storage, and disposal facility (TSDF).
Waste Management Workflow Visualization
Workflow for the safe segregation, containment, and disposal of nitroaromatic laboratory waste.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
